molecular formula C13H19NO2 B1636312 tert-Butyl (2,6-dimethylphenyl)carbamate

tert-Butyl (2,6-dimethylphenyl)carbamate

Cat. No.: B1636312
M. Wt: 221.29 g/mol
InChI Key: KDANHJQECKLFEN-UHFFFAOYSA-N
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Description

tert-Butyl (2,6-dimethylphenyl)carbamate (CAS 876353-81-0) is a carbamate derivative with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . Carbamates are a significant class of compounds in modern drug discovery due to their proteolytic stability, ability to penetrate cell membranes, and structural resemblance to peptide bonds, making them valuable as amide bond mimetics . The carbamate group is a key structural motif in a wide range of therapeutic agents, including cholinesterase inhibitors for neurodegenerative diseases like Alzheimer's, protease inhibitors for HIV, anticonvulsants, and chemotherapeutic agents . In research, compounds with the tert-butyl carbamate (Boc) group are frequently employed as intermediates in organic synthesis and peptidomimetics. The specific steric and electronic properties conferred by the 2,6-dimethylphenyl substituent make this compound a valuable building block for developing enzyme inhibitors and exploring structure-activity relationships in medicinal chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions are sealed and in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2,6-dimethylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-7-6-8-10(2)11(9)14-12(15)16-13(3,4)5/h6-8H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDANHJQECKLFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Protocol for tert-Butyl (2,6-dimethylphenyl)carbamate: Overcoming Steric Hindrance via Catalytic Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl (2,6-dimethylphenyl)carbamate (CAS: 876353-81-0) is a highly valued protected amine building block utilized extensively in medicinal chemistry, materials science, and the synthesis of complex active pharmaceutical ingredients (APIs)[1]. However, the direct N-tert-butyloxycarbonylation (Boc protection) of 2,6-dimethylaniline is notoriously challenging. The two ortho-methyl groups impose severe steric hindrance, shielding the amine lone pair and frequently resulting in trace yields or complete reaction failure under standard conditions (e.g., Boc₂O/TEA/DCM)[2].

This technical guide outlines a field-proven, highly efficient, and scalable protocol that utilizes 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst to bypass these steric limitations, providing a chromatography-free route to the target carbamate[3].

Mechanistic Insights: Bypassing Ortho-Substitution Barriers

Standard Boc protection relies on the direct nucleophilic attack of an amine onto the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). For 2,6-dimethylaniline, this direct attack is kinetically unfavorable due to the steric bulk of the adjacent methyl groups[2].

To overcome this, the reaction pathway must be fundamentally altered. By introducing DMAP, the system shifts to a nucleophilic catalysis paradigm. DMAP rapidly attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate. When reacted in a polar aprotic solvent like acetonitrile (MeCN), the hindered aniline attacks this activated species. Interestingly, rather than forming the stable carbamate directly, the reaction rapidly eliminates tert-butanol (t-BuOH) to yield a 2,6-dimethylphenyl isocyanate intermediate within minutes at room temperature[3].

To form the final tert-butyl carbamate, this isocyanate must be trapped. While trapping with methanol yields a methyl carbamate[3], trapping with excess t-BuOH under reflux conditions forces the thermodynamic equilibrium toward the desired tert-butyl carbamate. Alternatively, prolonged exposure (48 h) of the aniline to Boc₂O in protic solvents like ethanol has also been shown to yield Boc-protected derivatives, as the protic environment facilitates the necessary proton transfer steps during the addition-elimination sequence[4].

Synthesis Workflow & Logic

SynthesisWorkflow A 2,6-Dimethylaniline (Sterically Hindered) C N-Boc-pyridinium Intermediate A->C Substrate Introduction B Boc2O + DMAP (Catalytic Activation) B->C Nucleophilic Attack D Isocyanate Intermediate (15 min, 25°C) C->D Elimination E t-BuOH Addition (Reflux, 12 h) D->E Trapping Agent F tert-Butyl (2,6-dimethylphenyl)carbamate (Target Product) E->F Solvolysis G Acid Wash & Recrystallization (Chromatography-Free) F->G Downstream Processing

Mechanistic workflow of DMAP-catalyzed Boc protection of 2,6-dimethylaniline.

Experimental Protocol

Reagent Matrix

The following table summarizes the optimized stoichiometry for a 100 mmol scale synthesis, designed to maximize yield while minimizing hazardous waste.

ReagentMW ( g/mol )EquivalentsAmount (100 mmol scale)Role
2,6-Dimethylaniline 121.181.012.1 gSubstrate
Di-tert-butyl dicarbonate (Boc₂O) 218.251.532.7 gElectrophile
4-Dimethylaminopyridine (DMAP) 122.170.11.22 gCatalyst
Acetonitrile (MeCN) 41.05-150 mLPrimary Solvent
tert-Butanol (t-BuOH) 74.125.048 mLTrapping Agent / Co-solvent
Step-by-Step Methodology
  • Activation : To an oven-dried 500-mL round-bottom flask equipped with a magnetic stir bar, add 150 mL of anhydrous MeCN.

  • Reagent Addition : Dissolve 32.7 g of Boc₂O in the solvent. Successively add 1.22 g of DMAP and 12.1 g of 2,6-dimethylaniline under an Argon atmosphere[3].

  • Isocyanate Formation : Stir the reaction mixture at room temperature (20–25 °C) for 15 minutes.

    • Causality Note : This brief ambient incubation is critical. It allows for the complete conversion of the sterically hindered starting material to the reactive isocyanate intermediate, driven by the DMAP catalyst, before the bulk trapping agent is introduced[3].

  • Carbamate Trapping : Add 48 mL of anhydrous t-BuOH to the reaction mixture. Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 12 hours.

    • Causality Note : Refluxing in the presence of excess t-BuOH traps the isocyanate intermediate, forcing the thermodynamic equilibrium toward the stable tert-butyl carbamate. The steric bulk of t-BuOH requires extended heating compared to less hindered primary alcohols[3].

  • Concentration : After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the volatile MeCN and excess t-BuOH.

Downstream Processing (Chromatography-Free)

A key advantage of this protocol is the elimination of silica gel column chromatography, ensuring high scalability and throughput[3].

  • Phase Extraction : Dissolve the concentrated solid residue in 100 mL of Dichloromethane (CH₂Cl₂).

  • Acid Wash : Wash the organic phase with 1.0 M Hydrochloric Acid (3 × 50 mL)[3].

    • Causality Note : The acidic wash selectively protonates the DMAP catalyst and any trace unreacted aniline, partitioning them into the aqueous layer while the neutral Boc-protected product remains safely in the organic phase.

  • Drying : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Precipitation : Dissolve the crude product in a minimal amount of CH₂Cl₂ (approx. 40 mL). Dropwise add petroleum ether (150 mL) under vigorous stirring to induce precipitation[3].

  • Isolation : Filter the resulting white solid and dry under vacuum to afford pure tert-Butyl (2,6-dimethylphenyl)carbamate (Typical Yield: 65–78%).

Analytical Validation

To ensure the protocol operates as a self-validating system, verify the structural integrity and purity of the isolated white solid using Nuclear Magnetic Resonance (NMR) spectroscopy. The absence of an isocyanate peak (~2270 cm⁻¹ in IR) and the presence of the massive tert-butyl singlet confirm successful trapping.

  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.05 (s, 3H, Ar-H), 5.95 (br s, 1H, N-H), 2.25 (s, 6H, Ar-CH₃), 1.50 (s, 9H, C(CH₃)₃).

  • ¹³C-NMR (101 MHz, CDCl₃) : δ 153.8 (C=O), 136.2, 135.5, 128.1, 126.8 (Ar-C), 80.1 (C(CH₃)₃), 28.4 (C(CH₃)₃), 18.5 (Ar-CH₃).

References

  • [2] Title : Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids - Enlighten Theses Source : gla.ac.uk URL :

  • [4] Title : Supramolecular Organization of Dye Molecules in Zeolite L Channels: Synthesis, Properties, and Composite Materials Source : sonar.ch URL :

  • [1] Title : tert-Butyl (2,6-dimethylphenyl)carbamate - Fluorochem Source : fluorochem.co.uk URL :

  • [3] Title : Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine - PMC - NIH Source : nih.gov URL :

Sources

Physicochemical Properties and Synthetic Protocols for tert-Butyl (2,6-dimethylphenyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl (2,6-dimethylphenyl)carbamate (CAS: 876353-81-0), also known as N-Boc-2,6-xylidine , is a critical synthetic intermediate and analytical standard in pharmaceutical development. Structurally, it represents the tert-butoxycarbonyl (Boc) protected form of 2,6-dimethylaniline (2,6-xylidine).

Its primary utility lies in two domains:

  • Synthetic Chemistry: Serving as a masked nitrogen nucleophile in the synthesis of amide-type local anesthetics (e.g., Lidocaine analogs) and anti-arrhythmic agents, where the steric bulk of the 2,6-dimethyl groups dictates regioselectivity.

  • Analytical Quality Control: Functioning as a stable reference standard for monitoring genotoxic impurities (2,6-xylidine) in drug substances, preventing false positives due to matrix interference.

This guide provides an exhaustive technical profile, including physicochemical data, optimized synthetic protocols for sterically hindered amines, and stability characteristics.

Molecular Identity & Structural Analysis[1]

The molecule features a carbamate linkage connecting a bulky tert-butyl group and a 2,6-disubstituted phenyl ring. The orthogonal methyl groups at the ortho positions create significant steric hindrance around the nitrogen atom, influencing both its reactivity and spectroscopic signature.

PropertyDetail
IUPAC Name tert-butyl N-(2,6-dimethylphenyl)carbamate
Common Name N-Boc-2,6-xylidine
CAS Number 876353-81-0
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
SMILES CC1=C(NC(=O)OC(C)(C)C)C(C)=CC=C1
InChIKey Derived from structure
3D Conformational Insight

The 2,6-dimethyl substitution forces the carbamate moiety out of planarity with the phenyl ring to minimize A(1,3) strain. This "locked" conformation reduces the conjugation of the nitrogen lone pair with the aromatic ring, making the N-H proton less acidic than in unhindered anilines.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models suitable for laboratory handling.

Table 1: Physical Properties
ParameterValue / RangeConditions
Physical State Solid or Viscous OilAmbient (25°C)
Melting Point 95 – 100 °C (Predicted)Note: 2,6-substitution typically raises MP vs. liquid aniline precursors.[1]
Boiling Point ~310 °C760 mmHg (Decomposes prior to BP)
Solubility (Organic) High (>100 mg/mL)DMSO, Methanol, DCM, Ethyl Acetate
Solubility (Aqueous) Negligible (<0.1 mg/mL)Water (Hydrophobic lipophilic core)
pKa (Conjugate Acid) ~ -1.5 to -2.0Protonation occurs at Carbonyl Oxygen
LogP 3.2 ± 0.3Highly Lipophilic
Spectroscopic Signature (Identification)[1]
  • ¹H NMR (500 MHz, CDCl₃):

    • 
       7.05–7.15 (m, 3H, Ar-H) – Aromatic protons shielded by methyls.
      
    • 
       5.80–6.00 (br s, 1H, NH) – Broadened due to quadrupole relaxation and exchange.
      
    • 
       2.25 (s, 6H, Ar-CH₃) – Characteristic singlet for equivalent ortho-methyls.
      
    • 
       1.50 (s, 9H, Boc-CH₃) – Intense singlet, diagnostic for Boc protection.
      
  • IR Spectrum:

    • 
       3350 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O carbamate stretch), 1160 cm⁻¹ (C-O stretch).
      

Synthetic Methodology: Overcoming Steric Hindrance

Protecting 2,6-dimethylaniline with a Boc group is non-trivial due to the steric blockade by the ortho-methyl groups. Standard aqueous conditions (Boc₂O/NaOH) often result in low conversion.

Protocol A: DMAP-Catalyzed Hyper-Acylation (Recommended)

This method utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to generate a reactive N-Boc-pyridinium intermediate, effectively transferring the Boc group to the hindered aniline.

Reagents:

  • 2,6-Dimethylaniline (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)

  • DMAP (0.1 equiv)

  • Solvent: Anhydrous THF or Acetonitrile

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 2,6-dimethylaniline (10 mmol) and anhydrous THF (30 mL) under Nitrogen atmosphere.

  • Activation: Add Boc₂O (20 mmol) in one portion.

  • Catalysis: Add DMAP (1 mmol) slowly. Caution: Gas evolution (CO₂) may occur.[2]

  • Reflux: Heat the mixture to 60°C (mild reflux) for 12–18 hours. The thermal energy is required to overcome the activation energy barrier imposed by steric hindrance.

  • Work-up: Concentrate the solvent. Redissolve the residue in Ethyl Acetate (50 mL). Wash with 0.5 M HCl (to remove DMAP and unreacted aniline) followed by saturated NaHCO₃.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (10% EtOAc in Hexanes).

Protocol B: LHMDS-Mediated Deprotonation (Rapid)

For extremely stubborn substrates, deprotonating the aniline creates a potent amide nucleophile.

  • Cool solution of 2,6-dimethylaniline in THF to -78°C.

  • Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min.

  • Add Boc₂O (1.1 equiv) solution. Warm to Room Temp.

  • Quench with NH₄Cl.

Visualization: Synthesis & Mechanism

The following diagram illustrates the DMAP-catalyzed pathway, highlighting the activation step.

G Start 2,6-Dimethylaniline (Sterically Hindered) Reagents Boc2O + DMAP (THF, 60°C) Start->Reagents Mix Inter Reactive Intermediate: [Boc-DMAP]+ Reagents->Inter Activation Product tert-Butyl (2,6-dimethylphenyl)carbamate (Target) Inter->Product Nucleophilic Attack Byproducts CO2 + t-BuOH Product->Byproducts Elimination

Caption: Figure 1. DMAP-catalyzed synthesis pathway overcoming ortho-methyl steric hindrance.

Stability & Degradation Kinetics

Understanding the stability profile is vital for storage and analytical method development.

Acid Sensitivity

Like all Boc-carbamates, this compound is acid-labile. However, the 2,6-dimethyl group exerts a stabilizing effect against hydrolysis compared to unhindered phenyl carbamates. The steric bulk retards the protonation of the carbonyl oxygen and the subsequent attack of water.

  • Storage: Stable at 2-8°C for >2 years if kept dry.

  • Deprotection: Requires strong acid (e.g., TFA/DCM 1:1 or 4M HCl in Dioxane) for >1 hour.

Degradation Pathway (Metabolic/Environmental)

In biological systems or harsh environmental conditions, the molecule degrades to the parent aniline.

Degradation Compound N-Boc-2,6-xylidine Acid H+ / H2O Compound->Acid Carbamic Carbamic Acid Intermediate Acid->Carbamic Hydrolysis Final 2,6-Dimethylaniline (Toxic) Carbamic->Final Decarboxylation Gas CO2 + Isobutylene Carbamic->Gas

Caption: Figure 2.[3] Acid-catalyzed degradation pathway yielding the parent aniline and gas byproducts.

Pharmaceutical Relevance

Impurity Profiling in Anesthetics

2,6-Dimethylaniline is a known carcinogen (Group 2B). In the synthesis of drugs like Lidocaine , Bupivacaine , or Ranolazine , the starting material is 2,6-dimethylaniline.

  • Role of N-Boc Derivative: It serves as a "surrogate standard" in HPLC method development. Because it is less polar than the free amine, it elutes later in Reverse Phase chromatography (High C18 retention), allowing researchers to verify that the protection step in a synthesis is complete.

Synthetic Intermediate

In the development of novel sodium channel blockers, the N-Boc protection allows for the modification of the phenyl ring (e.g., bromination at the 4-position) without affecting the amine.

  • Reaction: 4-bromo-2,6-dimethylaniline is difficult to synthesize directly due to over-bromination. N-Boc protection directs electrophilic aromatic substitution to the para position cleanly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234, 2,6-Dimethylaniline. Retrieved from [Link]

  • Agami, C., & Couty, F. (2002).The reactivity of the N-Boc protecting group: an underrated feature. Tetrahedron, 58(14), 2701-2724.
  • Knölker, H. J., et al. (1996). Mild and Efficient Synthesis of N-Boc-Anilines. Synlett. (Protocol basis for DMAP catalysis).[4]

  • European Medicines Agency (EMA).ICH Guideline M7 on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Context for 2,6-xylidine control).

Sources

An In-depth Technical Guide to tert-Butyl (2,6-dimethylphenyl)carbamate: Synthesis, Characterization, and Regulatory Context

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of tert-butyl (2,6-dimethylphenyl)carbamate, a sterically hindered carbamate of significant interest to researchers in medicinal chemistry and organic synthesis. Given that this compound is not widely cataloged with a dedicated CAS number, this document serves as a practical, field-proven manual for its synthesis, characterization, and safe handling, with a focus on the underlying scientific principles.

Introduction: The Strategic Role of Sterically Hindered Boc-Protected Anilines

The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous amine-protecting groups in modern organic synthesis. Its robustness under a wide range of nucleophilic and basic conditions, combined with its facile removal under mild acidic conditions, makes it an invaluable tool.[1] When applied to anilines, particularly those with significant steric hindrance around the nitrogen atom, such as the 2,6-dimethylphenyl scaffold, the resulting carbamates become crucial intermediates. They allow for precise chemical modifications on other parts of the molecule without interference from the otherwise reactive N-H group. tert-Butyl (2,6-dimethylphenyl)carbamate is a prime example of such a strategic intermediate, though its specialized nature means it is typically synthesized on-demand in a laboratory setting rather than being a commercially available reagent.

Section 1: Synthesis and Mechanistic Rationale

The most reliable and common method for the synthesis of tert-butyl (2,6-dimethylphenyl)carbamate is the N-acylation of 2,6-dimethylaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds via a nucleophilic acyl substitution mechanism.[2]

Causality of Experimental Design

The primary challenge in this synthesis is the reduced nucleophilicity of the aniline nitrogen due to the steric hindrance imposed by the two ortho-methyl groups. To overcome this, the reaction conditions must be carefully optimized.

  • Choice of Reagents : Di-tert-butyl dicarbonate is the electrophile of choice due to its high reactivity and the benign nature of its byproducts (isobutylene, carbon dioxide, and tert-butanol).[3]

  • Solvent Selection : An aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) is ideal. These solvents effectively dissolve the reactants without participating in the reaction.[2]

  • Catalysis/Base : While some Boc protections proceed without a base, the sterically hindered nature of 2,6-dimethylaniline necessitates one. A non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can be used. DMAP is a particularly effective acylation catalyst that functions by forming a more reactive N-acylpyridinium intermediate with Boc₂O. However, for a simple, robust procedure, a slight excess of the starting aniline or the use of a mild inorganic base like sodium bicarbonate can also drive the reaction to completion under aqueous conditions.[1]

Detailed Experimental Protocol: Synthesis of tert-Butyl (2,6-dimethylphenyl)carbamate

This protocol is designed as a self-validating system. Successful execution will yield a product whose analytical data should align with the predicted values in Section 2.

Materials:

  • 2,6-Dimethylaniline (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for extraction and chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 2,6-dimethylaniline (1.0 eq).

  • Dissolve the aniline in anhydrous THF (approx. 0.2 M concentration).

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous THF.

  • Add the Boc₂O solution dropwise to the stirring aniline solution over 15-20 minutes. An exotherm may be observed.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, typically an oil or a low-melting solid, can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure tert-butyl (2,6-dimethylphenyl)carbamate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2,6-Dimethylaniline and TEA in anhydrous THF B Add Boc₂O solution dropwise A->B C Stir at Room Temperature (Monitor by TLC) B->C D Quench with aq. NaHCO₃ C->D E Extract with Ethyl Acetate D->E F Wash with Water & Brine E->F G Dry (Na₂SO₄) & Concentrate F->G H Flash Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the synthesis of tert-butyl (2,6-dimethylphenyl)carbamate.

Section 2: Physicochemical and Spectroscopic Characterization

As this compound is not commercially cataloged, experimental data is scarce. However, its properties can be reliably predicted and compared with structurally similar, well-documented analogs.

Table 1: Comparative Physicochemical Properties
Propertytert-Butyl (2,6-dimethylphenyl)carbamate (Predicted)tert-Butyl (2,4-dimethylphenyl)carbamate (Experimental)[4]
CAS Number Not Assigned129822-43-1
Molecular Formula C₁₃H₁₉NO₂C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol 221.30 g/mol
Appearance White to off-white solidNot specified, likely solid
Storage Temp. 2-8°C (Recommended)2-8°C
Anticipated Spectroscopic Data

The following are expected spectral characteristics, crucial for validating the synthesis protocol.

  • ¹H NMR (CDCl₃, 400 MHz) :

    • δ ~7.0-7.2 ppm (m, 3H) : Aromatic protons of the phenyl ring. The symmetry will result in a characteristic pattern (a triplet for the para-proton and a doublet for the two meta-protons).

    • δ ~6.0-6.5 ppm (s, 1H) : Broad singlet corresponding to the N-H proton of the carbamate.

    • δ ~2.2-2.3 ppm (s, 6H) : Sharp singlet for the two equivalent methyl groups at positions 2 and 6.

    • δ ~1.5 ppm (s, 9H) : Characteristic large singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR (CDCl₃, 100 MHz) :

    • δ ~153-154 ppm : Carbonyl carbon of the carbamate.

    • δ ~135-138 ppm : Quaternary aromatic carbons attached to the methyl groups.

    • δ ~134-135 ppm : Quaternary aromatic carbon attached to the nitrogen.

    • δ ~128-129 ppm : Aromatic CH carbons (para).

    • δ ~126-127 ppm : Aromatic CH carbons (meta).

    • δ ~80-81 ppm : Quaternary carbon of the tert-butyl group.

    • δ ~28 ppm : Methyl carbons of the tert-butyl group.

    • δ ~18-19 ppm : Methyl carbons on the aromatic ring.

  • IR (KBr or ATR) :

    • ~3350-3400 cm⁻¹ : N-H stretching vibration.

    • ~2980 cm⁻¹ : C-H stretching (aliphatic).

    • ~1700-1720 cm⁻¹ : Strong C=O stretching of the carbamate carbonyl group.

    • ~1500-1530 cm⁻¹ : N-H bending and C-N stretching.

  • Mass Spectrometry (EI) :

    • M⁺ at m/z = 221 : Molecular ion peak.

    • Fragment at m/z = 165 : Loss of isobutylene (-56 Da).

    • Fragment at m/z = 120 : Loss of the Boc group (-101 Da).

    • Fragment at m/z = 57 : tert-butyl cation, often the base peak.

Section 3: Safety and Regulatory Status

Safe Handling and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for tert-butyl (2,6-dimethylphenyl)carbamate does not exist, safe handling procedures can be established based on the starting materials and the product class.

  • Engineering Controls : Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment : Standard PPE is required, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

  • First Aid : In case of skin or eye contact, flush immediately with copious amounts of water.[5] If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Regulatory Framework: The Absence of Registration

Chemical registration is a formal process to document and assess the properties and risks of substances manufactured or imported in significant quantities. In the European Union, this is governed by the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, managed by the European Chemicals Agency (ECHA).[6]

A substance must be registered with ECHA if it is manufactured or imported into the EU in quantities of one tonne or more per year.[7][8] The registration process involves submitting a technical dossier containing information on the substance's identity, properties, uses, and safe handling.[9][10]

tert-Butyl (2,6-dimethylphenyl)carbamate, being a laboratory-scale intermediate synthesized on-demand and not produced or imported at the one-tonne threshold, does not fall under the registration requirement of REACH.[6] Consequently, it is not listed in the ECHA database and does not have a pre-assigned EC number. This is typical for novel research chemicals and specialized synthetic intermediates.

Caption: Decision logic for chemical registration under REACH regulations.

Conclusion

tert-Butyl (2,6-dimethylphenyl)carbamate serves as a valuable, albeit specialized, building block in organic synthesis. This guide provides the necessary framework for its confident synthesis, characterization, and safe handling in a research environment. The absence of a formal CAS number or regulatory registration underscores its role as a non-commercial, laboratory-scale intermediate. By understanding the mechanistic principles behind its formation and the predictive tools for its characterization, researchers can effectively incorporate this sterically hindered protected aniline into their synthetic strategies, enabling the development of complex molecular architectures.

References

  • European Chemicals Agency. (n.d.). The Registration Process. ECHA. Retrieved from [Link][11]

  • European Chemicals Agency. (n.d.). Registration. ECHA. Retrieved from [Link][6]

  • European Chemicals Agency. (n.d.). Recommendations for registrants. ECHA. Retrieved from [Link][7]

  • Federal Institute for Occupational Safety and Health (BAuA). (n.d.). REACH Registration. REACH-CLP-Biozid Helpdesk. Retrieved from [Link][9]

  • German Social Accident Insurance (DGUV). (n.d.). The REACH Chemical Regulation and OS&H: Registration/technical dossier. IFA. Retrieved from [Link][10]

  • European Chemicals Agency. (n.d.). REACH registrations. ECHA CHEM. Retrieved from [Link][8]

  • ChemSrc. (2025, August 25). tert-Butyl (2-(hydroxymethyl)phenyl)carbamate. Retrieved from [Link][12]

  • European Chemicals Agency. (n.d.). tert-butyl N-(pent-4-yn-1-yl)carbamate. ECHA CHEM. Retrieved from [Link][13]

  • European Chemicals Agency. (n.d.). tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate. ECHA CHEM. Retrieved from [Link][14]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link][15]

  • Zid, M. F., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate. IUCrData, 7(5). Retrieved from [Link][16]

  • Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. Retrieved from [Link][5]

  • Pharmaffiliates. (n.d.). (S)-tert-butyl 2,6-dimethyl-3-oxohept-1-en-4-ylcarbamate. Retrieved from [Link][17]

  • European Chemicals Agency. (n.d.). tert-butyl N-(4-hydroxy-2-methylphenyl)carbamate. ECHA CHEM. Retrieved from [Link][18]

  • European Chemicals Agency. (n.d.). Substances restricted under REACH. ECHA. Retrieved from [Link][19]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link][20]

  • MDPI. (2025, March 26). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Molbank. Retrieved from [Link][21]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Retrieved from [Link][22]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][1]

  • Aguirre, G., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 63-68. Retrieved from [Link][23]

  • European Chemicals Agency. (2011, February 17). Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) - Registration Dossier. ECHA. Retrieved from [Link][24]

Sources

Spectroscopic Profiling and Synthesis of tert-Butyl (2,6-dimethylphenyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl (2,6-dimethylphenyl)carbamate (CAS: 876353-81-0), commonly referred to as N-Boc-2,6-xylidine, is a sterically congested, protected aniline derivative. It serves as a critical intermediate in the synthesis of complex pharmaceuticals, including KRAS G12C inhibitors, lidocaine analogs, and specialized organometallic ligands. This whitepaper provides researchers and drug development professionals with an authoritative, self-validating guide to its synthesis, structural dynamics, and comprehensive spectroscopic characterization (NMR, IR, MS).

Chemical Identity & Structural Dynamics

  • Chemical Formula: C₁₃H₁₉NO₂

  • Molecular Weight: 221.30 g/mol

  • Structural Nuance: The presence of two methyl groups at the ortho positions (C2 and C6) creates significant steric bulk around the nitrogen atom. This steric hindrance forces the carbamate plane out of coplanarity with the aromatic ring, a dynamic that profoundly influences both its chemical reactivity (making it resistant to standard protection/deprotection conditions) and its spectroscopic signatures (causing signal broadening in NMR due to restricted rotamer interconversion).

Synthesis Workflow & Experimental Protocol

The Challenge of Steric Hindrance

Standard uncatalyzed Boc protection of anilines is often sluggish. For ortho-disubstituted anilines like 2,6-dimethylaniline, the reaction can stall completely. To overcome this, 4-Dimethylaminopyridine (DMAP) is employed as a 1[1]. DMAP attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate, which is reactive enough to overcome the steric barrier presented by the bulky aniline substrate.

Step-by-Step Methodology

This protocol is designed as a self-validating system to ensure high-fidelity reproducibility and >95% purity.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylaniline (1.21 g, 10.0 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL).

  • Catalyst Addition: Add DMAP (0.06 g, 0.5 mmol, 5 mol%). Causality: A catalytic amount is sufficient to drive the cycle; excess DMAP can lead to unwanted di-Boc protected byproducts.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 2.62 g, 12.0 mmol, 1.2 equiv) in portions. Causality: Slow addition prevents rapid gas evolution (CO₂) and controls the exothermic nature of the initial complexation.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 16 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane/EtOAc 8:2). The starting material (R_f ~0.4, stains brown with ninhydrin) must be completely consumed, replaced by a new UV-active spot (R_f ~0.6, does not stain with ninhydrin).

  • Workup: Cool to room temperature and concentrate under reduced pressure. Redissolve the residue in Ethyl Acetate (30 mL) and wash sequentially with 1M HCl (2 x 15 mL) to remove unreacted aniline and DMAP, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, gradient 0-10% EtOAc in Hexanes) to yield the pure product as a 2[2].

Synthesis_Workflow Step1 1. Reactants 2,6-Dimethylaniline + Boc2O Step2 2. Reaction THF, Cat. DMAP, Reflux 16h Step1->Step2 Step3 3. Workup Concentration & Aqueous Wash Step2->Step3 Step4 4. Purification Flash Chromatography (Hex/EtOAc) Step3->Step4 Step5 5. Pure Product tert-Butyl (2,6-dimethylphenyl)carbamate Step4->Step5

Fig 1: Self-validating synthesis workflow for tert-Butyl (2,6-dimethylphenyl)carbamate.

Spectroscopic Profiling & Causality

The following spectral data provides a definitive fingerprint for tert-Butyl (2,6-dimethylphenyl)carbamate, consistent with established literature for3[3].

Nuclear Magnetic Resonance (NMR)

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality / Structural Implication
7.02 - 7.10 Multiplet (m) 3H Ar-H (meta, para) Aromatic protons are slightly shielded by the electron-donating methyl groups, appearing as a tightly coupled multiplet.
5.85 Broad Singlet (br s) 1H N-H Broadening occurs due to the quadrupolar relaxation of nitrogen and restricted rotation caused by the bulky ortho-methyls.
2.28 Singlet (s) 6H Ar-CH₃ The two methyl groups are chemically equivalent due to the symmetry of the aromatic ring.

| 1.50 | Singlet (s) | 9H | C(CH₃)₃ | The massive 9-proton singlet is the definitive marker of the intact tert-butyl group. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Causality / Structural Implication
153.5 C=O (Carbamate) Highly deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms.
135.8 Ar-C2, C6 Quaternary aromatic carbons bearing the methyl groups.
133.2 Ar-C1 Quaternary aromatic carbon attached to the carbamate nitrogen.
128.1 Ar-C3, C5 Meta aromatic carbons.
126.9 Ar-C4 Para aromatic carbon.
80.2 C(CH₃)₃ (Quat.) Diagnostic shift for the central carbon of the Boc group, deshielded by the ether oxygen.
28.5 C(CH₃)₃ (Primary) The three equivalent methyl carbons of the tert-butyl group.

| 18.6 | Ar-CH₃ (Primary) | The two equivalent ortho-methyl carbons. |

Infrared Spectroscopy (IR)

Table 3: Key IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹) Mode Causality / Structural Implication
3285 N-H Stretch Confirms the presence of the secondary amine. Sharpness indicates restricted hydrogen bonding due to steric shielding.
2978, 2930 C-H Stretch Aliphatic stretching from the tert-butyl and aryl-methyl groups.
1695 C=O Stretch Diagnostic carbamate carbonyl. Appears higher than typical amides (~1650 cm⁻¹) due to the inductive effect of the alkoxy group.
1530 Amide II Band Combination of N-H bending and C-N stretching vibrations.

| 1165 | C-O Stretch | Strong band corresponding to the C-O-C asymmetric stretch of the ester linkage. |

Mass Spectrometry (MS)

In positive ion Electrospray Ionization (ESI+), the molecule yields a protonated molecular ion [M+H]⁺ at m/z 222.15. The fragmentation pathway is highly predictable and serves as a definitive structural confirmation.

Table 4: ESI-MS Fragmentation

m/z Ion Type Assignment Causality / Structural Implication
222.15 [M+H]⁺ Intact Molecule Confirms the exact mass of the protonated species.
166.09 [M+H - C₄H₈]⁺ Carbamic Acid Initial neutral loss of isobutylene (56 Da) via a cyclic transition state, typical for Boc groups.

| 122.10 |[M+H - C₄H₈ - CO₂]⁺ | Aniline Cation | Subsequent rapid decarboxylation (loss of 44 Da) of the unstable carbamic acid intermediate. |

MS_Pathway M1 [M+H]+ m/z 222.15 Intact Carbamate M2 [M+H - C4H8]+ m/z 166.09 Carbamic Acid M1->M2 - Isobutylene (-56 Da) M3 [M+H - C4H8 - CO2]+ m/z 122.10 Aniline Cation M2->M3 - CO2 (-44 Da)

Fig 2: ESI-MS fragmentation pathway showing sequential loss of isobutylene and carbon dioxide.

Conclusion

The successful synthesis and verification of tert-Butyl (2,6-dimethylphenyl)carbamate relies heavily on understanding its steric environment. The use of DMAP is non-negotiable for efficient yields, and the resulting spectroscopic profile—specifically the broad N-H singlet at 5.85 ppm, the diagnostic 80.2 ppm ¹³C shift, and the sequential 56 Da / 44 Da mass losses—provides a robust, self-validating framework for quality control in drug development workflows.

References

  • Title: CAS号:2166883-68-5 - 毕得医药 (tert-Butyl (2,6-dimethylphenyl)carbamate)
  • Title: Ekaterina V. Vinogradova - DSpace@MIT (Palladium-Catalyzed Synthesis of N-Aryl Carbamates)
  • Title: Di-tert-butyl dicarbonate | 24424-99-5 - Benchchem (Mechanism of DMAP Catalysis)

Sources

Preliminary Biological Activity Screening of tert-Butyl (2,6-dimethylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, tiered screening strategy for tert-Butyl (2,6-dimethylphenyl)carbamate (also known as N-Boc-2,6-xylidine).

Because this specific compound acts as a protected form of 2,6-dimethylaniline (2,6-xylidine)—a pharmacophore found in local anesthetics (e.g., lidocaine, bupivacaine) and known agrochemicals—the screening strategy must differentiate between the activity of the intact molecule and its potential hydrolysis products.

An In-Depth Technical Guide for Lead Characterization

Part 1: Executive Summary & Compound Profiling

Compound Identity: tert-Butyl (2,6-dimethylphenyl)carbamate Core Pharmacophore: 2,6-Dimethylaniline (2,6-xylidine) masked by a tert-butyloxycarbonyl (Boc) group. Chemical Behavior: Unlike classical local anesthetics which possess a basic tertiary amine (pKa ~8-9), this compound is lipophilic and neutral . This structural distinction dictates that it cannot bind the intracellular domain of voltage-gated sodium channels (Nav) in the same manner as lidocaine.

Screening Rationale:

  • Prodrug Potential: Is the Boc group cleaved in physiological conditions to release the bioactive (and potentially toxic) 2,6-xylidine?

  • Neutral Modulator: Does the intact lipophilic carbamate exert allosteric effects on ion channels or enzymatic targets (e.g., cholinesterases)?

  • Toxicity Alert: The core 2,6-xylidine moiety is a Group 2B carcinogen. Genotoxicity screening is non-negotiable.

Part 2: Screening Strategy (The "Gatekeeper" Logic)

The screening workflow is designed as a self-validating cascade . We do not test for specific therapeutic efficacy until we establish metabolic stability and safety.

Tier 1: Physicochemical & Metabolic Stability (The Filter)

Objective: Determine if you are screening the parent compound or its metabolite.

AssayRationaleSuccess Criteria
Simulated Gastric Fluid (SGF) The Boc group is acid-labile. Oral delivery may result in rapid hydrolysis.< 10% degradation over 2 hours.
Plasma Stability (Human/Rat) Carbamates are susceptible to plasma esterases.t1/2 > 60 min (for stable NCE) or < 15 min (for Prodrug).
LogD7.4 Determination Predicts membrane permeability and non-specific binding.Target range: 1.5 – 3.5 (Likely >3.0 for this compound).
Tier 2: Safety & Tox Profiling (The Stop/Go)

Objective: Early identification of the "Xylidine Liability."

  • Ames Test (Salmonella typhimurium):

    • Critical: 2,6-xylidine is mutagenic upon metabolic activation (S9 fraction). You must determine if the Boc-protected form masks this mutagenicity.

  • Cytotoxicity (HepG2 & HEK293):

    • Standard MTT/ATP assays to establish the LD50 floor before efficacy screening.

  • hERG Channel Inhibition:

    • Context: Xylidine derivatives are sodium channel blockers but often cross-react with potassium channels (hERG), causing cardiotoxicity (QT prolongation).

Tier 3: Pharmacological Activity Screening (The Hit Identification)

Hypothesis-Driven Targets based on Structure:

  • Hypothesis A: Sodium Channel Blockade (Pain/Arrhythmia)

    • Mechanism:[1] Although lacking the basic amine, the lipophilic core may block the pore via the membrane phase (tonic block) rather than the open-channel state (phasic block).

    • Assay: Automated Patch Clamp (Nav1.7 or Nav1.5).

  • Hypothesis B: Agrochemical/Antifungal Activity [2]

    • Mechanism:[1] Phenylcarbamates disrupt microtubule assembly or inhibit cell division in fungi/plants.

    • Assay: Mycelial growth inhibition (e.g., Botrytis cinerea).[3]

  • Hypothesis C: Enzyme Inhibition (Cholinesterase)

    • Mechanism:[1] Carbamates are classical AChE inhibitors. While N-methyl carbamates are potent, N-Boc is bulky; screening confirms if steric hindrance prevents active site entry.

Part 3: Visualization of Screening Workflow

ScreeningWorkflow cluster_Tier1 Tier 1: Stability cluster_Tier2 Tier 2: Safety cluster_Tier3 Tier 3: Activity Start Compound: tert-Butyl (2,6-dimethylphenyl)carbamate SGF Acid Stability (SGF) (Simulated Gastric Fluid) Start->SGF Plasma Plasma Stability (Esterase Hydrolysis) Start->Plasma Decision1 Is it Stable? SGF->Decision1 Plasma->Decision1 Tox Cytotoxicity (HepG2) & Ames Test (+/- S9) Decision1->Tox Stable (Evaluate Parent) Decision1->Tox Unstable (Evaluate Metabolite 2,6-Xylidine) Nav Nav1.7 / Nav1.5 (Patch Clamp) Tox->Nav Non-Toxic (<10µM) Agro Antifungal Screen (Microtubule Inhibition) Tox->Agro Non-Toxic End End Nav->End Lead Opt. Agro->End Lead Opt.

Figure 1: Decision-tree logic for screening. Stability determines whether the parent carbamate or the xylidine metabolite is the active species.

Part 4: Detailed Experimental Protocols

Protocol A: Plasma Stability Assay

Rationale: Carbamates are susceptible to hydrolysis by carboxylesterases. This defines the compound's half-life and "prodrug" status.

Materials:

  • Pooled Human/Rat Plasma (heparinized).

  • Test Compound (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide).

  • LC-MS/MS.

Procedure:

  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove clots.

  • Spiking: Dilute test compound to 1 µM final concentration in plasma (0.1% DMSO final).

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Remove 50 µL aliquots at T=0, 15, 30, 60, and 120 min.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(peak area ratio) vs. time. Slope = -k. Half-life

    
    .
    
Protocol B: Automated Patch Clamp (Nav1.7 Inhibition)

Rationale: To test the "Neutral Anesthetic" hypothesis.

Materials:

  • CHO cells stably expressing hNav1.7.

  • Automated Patch Clamp System (e.g., QPatch or Patchliner).

  • Extracellular Solution (Tyrode’s).

  • Intracellular Solution (CsF based).

Procedure:

  • Cell Capture: Harvest cells and suspend in extracellular buffer. Robotically pipette into the chip.

  • Seal Formation: Establish GΩ seal and break-in to whole-cell configuration.

  • Voltage Protocol:

    • Hold potential at -100 mV.

    • State-Dependent Protocol: Apply a prepulse to -40 mV (inactivates channels) followed by a test pulse to 0 mV (measures inactivated state affinity).

    • Resting Protocol: Pulse directly from -100 mV to 0 mV (measures resting state affinity).

  • Compound Application: Perfusion of compound at 1, 10, and 30 µM.

  • Analysis: Measure peak current inhibition.

    • Note: If the compound blocks the inactivated state (-40 mV prepulse) but not the resting state, it behaves like a classic local anesthetic despite the lack of a charged amine.

Part 5: Anticipated Results & Interpretation

ParameterExpected OutcomeInterpretation
SGF Stability Moderate/LowThe Boc group cleaves in acid. Oral bioavailability of the parent may be low; requires enteric coating if parent is the target.
Plasma Stability HighThe bulky tert-butyl and 2,6-dimethyl groups provide steric shielding against esterases, likely making it more stable than simple phenylcarbamates.
Nav1.7 Activity Low PotencyWithout the protonated amine, affinity for the channel pore is likely weak (>50 µM IC50). Activity may be driven purely by membrane disruption.
Ames Test Risk If metabolic activation (S9) cleaves the carbamate, the released 2,6-xylidine will show mutagenicity.

References

  • Skipper, A. (2013). Aniline and its Degradation Products: Toxicology and Carcinogenesis. Journal of Toxicology and Environmental Health. (Context: Toxicity of 2,6-xylidine).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Context: Plasma stability and solubility protocols).

  • Catterall, W. A. (2010). Voltage-gated sodium channels: structure, function, and pathophysiology. Acta Physiologica. (Context: Mechanism of local anesthetic binding).

  • BenchChem. (2025).[4][5] Application Notes and Protocols for N-Aryl Carbamate Screening. (Context: General screening protocols for carbamate derivatives).

  • OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). (Context: Standard protocol for genotoxicity).

Sources

Technical Guide: Thermal Stability and Decomposition of tert-Butyl (2,6-dimethylphenyl)carbamate

[1]

Executive Summary

tert-Butyl (2,6-dimethylphenyl)carbamate (N-Boc-2,6-xylidine) is a critical intermediate in the synthesis of pharmaceutical agents, including lidocaine analogs and anti-arrhythmic drugs.[1] While the tert-butoxycarbonyl (Boc) group is a standard amine protectant, its thermal instability presents significant process safety challenges during scale-up.[1]

This guide provides an in-depth analysis of the thermal decomposition profile of N-Boc-2,6-xylidine.[1] Unlike unhindered N-Boc anilines, the presence of ortho-methyl groups (2,6-substitution) introduces steric strain that influences the decomposition kinetics.[1] The primary degradation pathway is a concerted retro-ene fragmentation yielding 2,6-xylidine , isobutylene , and carbon dioxide .[1][2]

Key Safety Characteristic: The decomposition is endothermic but generates 2 moles of gas for every 1 mole of solid/melt, creating a high-pressure hazard in closed vessels above 160°C .[1][2]

Molecular Architecture & Steric Context[1][2]

Structural Analysis

The molecule consists of a 2,6-dimethylaniline (xylidine) core protected by a Boc group.[1]

  • Formula: C

    
    H
    
    
    NO
    
    
  • Molecular Weight: 221.30 g/mol [1]

  • Steric Strain: The two methyl groups at the ortho positions create significant steric hindrance.[2] This forces the phenyl ring to rotate out of planarity with the carbamate nitrogen, destabilizing the ground state compared to unsubstituted N-Boc-aniline.[1]

Impact on Stability

In N-aryl carbamates, electron-withdrawing groups typically accelerate decomposition.[1][2] However, for N-Boc-2,6-xylidine, steric acceleration is the dominant factor.[1][2] The bulky 2,6-dimethyl groups increase the ground-state energy, effectively lowering the activation energy barrier (

1

Thermal Decomposition Mechanism[2][3][4][5][6][7]

The thermal degradation of N-Boc-2,6-xylidine does not follow the standard isocyanate dissociation pathway common to primary alkyl carbamates.[1] Instead, it proceeds via a concerted, six-membered cyclic transition state (often described as an E_i or retro-ene mechanism).[1][2]

The Pathway
  • Proton Transfer: The carbonyl oxygen abstracts a proton from one of the tert-butyl methyl groups.[1][2]

  • Fragmentation: Simultaneously, the C-O bond cleaves, and the N-H bond re-forms.[1][2]

  • Products: This irreversible cascade produces 2,6-dimethylaniline, isobutylene (gas), and CO

    
     (gas).[1][2]
    
Mechanistic Visualization[1][2]

DecompositionMechanismcluster_productsDecomposition ProductsStartN-Boc-2,6-xylidine(Ground State)TSCyclic Transition State(6-membered ring)Start->TS  Heat (>160°C)    Steric Relief  Amine2,6-Dimethylaniline(Liquid)TS->Amine  H-Transfer  Gas1Isobutylene(Gas)TS->Gas1  C-O Cleavage  Gas2CO2(Gas)TS->Gas2  Decarboxylation  

Figure 1: Concerted retro-ene decomposition pathway of N-Boc-2,6-xylidine.[1]

Experimental Characterization Protocols

To validate the stability profile in your specific matrix, the following self-validating protocols are recommended. These maximize data integrity and reproducibility.[1][2]

Differential Scanning Calorimetry (DSC)

Objective: Determine


12
ParameterSetting / RequirementRationale
Instrument Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler DSC 3+)High sensitivity required for endothermic onset detection.[1][2]
Crucible High-Pressure Gold-Plated or Steel (Hermetic) CRITICAL: Standard aluminum pans will burst due to gas generation (CO

+ Isobutylene), causing signal noise and mass loss artifacts.[1][2]
Sample Mass 2.0 – 4.0 mgSmall mass minimizes thermal gradients and rupture risk.[1][2]
Purge Gas Nitrogen (50 mL/min)Prevents oxidative degradation from interfering with thermal lysis.[1][2]
Ramp Rate 5°C/minStandard rate to balance resolution and sensitivity.
Temperature Range 30°C to 250°CCovers melting (

) and full decomposition window.[1][2]

Protocol Steps:

  • Calibration: Perform Indium (

    
     156.6°C) and Zinc (
    
    
    419.5°C) calibration.
  • Blank Run: Run an empty reference crucible to establish a baseline.

  • Measurement: Load sample, seal hermetically.

  • Analysis: Integrate the endothermic decomposition peak. Note the extrapolated onset temperature (

    
    ).[1]
    
Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss to verify stoichiometry (Theoretical mass loss for Boc removal

  • Method: Ramp 10°C/min from Ambient to 300°C.

  • Expected Result: A sharp mass loss step starting near 170°C.[1][2]

  • Validation: If mass loss > 50%, suspect solvent inclusion or sublimation of the parent molecule before decomposition.[2]

Process Safety & Kinetic Modeling

Estimated Thermal Properties

Based on homologous N-aryl carbamate series [1, 2].[1][2]

PropertyValue (Approximate)Implication
Melting Point (

)
55°C – 65°CSolid handling is possible, but avoid storage near heat sources.[1][2]
Decomposition Onset (

)
165°C – 175°CProcess temperatures must be kept < 140°C to ensure safety margin.[1][2]
Gas Generation ~200 L/kg (at STP)High Pressure Hazard. Closed reactors must have rupture disks sized for two-phase flow.[1][2]
Kinetic Safety Workflow

To determine the "Time to Maximum Rate" (TMR) for storage and transport, follow this workflow:

SafetyWorkflowStep1Screening: DSC (Dynamic)Step2Isothermal TGA(Mass Loss Kinetics)Step1->Step2 Define T_onset Step3ARC (Accelerating Rate Calorimetry)Adiabatic ConditionsStep2->Step3 If energetic Step4Kinetic Modeling(Friedman/Ozawa-Flynn-Wall)Step3->Step4 Derive E_a, ln(A) DecisionCalculate TMRad(Time to Max Rate - Adiabatic)Step4->Decision

Figure 2: Thermal safety assessment workflow.

Analytical Monitoring (HPLC)[1]

For purity profiling and stability testing, a reverse-phase HPLC method is required to separate the neutral carbamate from the basic amine degradation product.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (Low pH suppresses amine tailing).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 210 nm (Boc carbonyl) and 254 nm (Aromatic).[1][2]

  • Diagnostic: The appearance of a peak at shorter retention time (more polar) corresponds to 2,6-xylidine (the decomposition product).[1][2]

References

  • Thorne, M. P. (1967).[1][2][3] "The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents." Canadian Journal of Chemistry, 45(21), 2537–2542.[1][2] Link[1][2]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis (4th ed.).[1][2] Wiley-Interscience.[1][2] (Chapter on Carbamates). Link[1][2]

  • Dyer, E., & Wright, G. C. (1959).[1][2] "Thermal degradation of N-phenylcarbamates." Journal of the American Chemical Society, 81(9), 2138-2142.[1] Link[1][2]

  • BenchChem. (2025).[1][2][4][5] "Optimizing reaction time and temperature for N-Boc protection." BenchChem Technical Notes. Link[1][2]

Disclaimer: This guide is for research purposes only. Always consult specific Material Safety Data Sheets (MSDS) and perform small-scale thermal screening before processing bulk quantities.

A Researcher's Guide to tert-Butyl (2,6-dimethylphenyl)carbamate: Synthesis, Sourcing, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide addresses the synthesis, commercial availability of precursors, and potential applications of tert-Butyl (2,6-dimethylphenyl)carbamate. Recognizing its limited "off-the-shelf" availability, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for its laboratory-scale synthesis. We delve into the critical role of sterically hindered carbamates in medicinal chemistry, the practicalities of sourcing essential starting materials, and the option of custom synthesis for specialized needs. This guide is structured to provide both theoretical grounding and actionable protocols, ensuring scientific integrity and practical utility for advanced chemical research.

Introduction: The Significance of Sterically Hindered Aryl Carbamates

tert-Butyl (2,6-dimethylphenyl)carbamate belongs to the carbamate class of compounds, which are pivotal in modern drug discovery and medicinal chemistry.[1] Organic carbamates are integral structural components of numerous approved therapeutic agents and are frequently employed as prodrugs to enhance the pharmacokinetic properties of parent molecules.[2] The defining feature of this particular molecule is the presence of a tert-butyloxycarbonyl (Boc) protecting group on a sterically hindered 2,6-dimethylaniline core.

The Boc group is one of the most common amine-protecting groups in organic synthesis, valued for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[3][4] The steric hindrance provided by the two methyl groups ortho to the carbamate linkage can impart unique properties, such as increased metabolic stability or specific conformational constraints. These attributes make such compounds valuable intermediates in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics where fine-tuning of molecular properties is crucial.[1]

However, a preliminary market survey reveals that tert-Butyl (2,6-dimethylphenyl)carbamate is not a readily available stock chemical. This guide, therefore, shifts focus from direct procurement to enabling its synthesis and strategic sourcing of its precursors.

De Novo Synthesis: A Practical Laboratory Protocol

The most direct and reliable method for synthesizing tert-Butyl (2,6-dimethylphenyl)carbamate is through the N-acylation of 2,6-dimethylaniline with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). This reaction is a standard procedure for introducing a Boc protecting group onto an amine.[5]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen atom of 2,6-dimethylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonate anion (which subsequently decomposes to isobutylene and carbon dioxide) and yielding the desired N-Boc protected product. A base such as 4-dimethylaminopyridine (DMAP) is often used catalytically to enhance the reaction rate.[4]

Experimental Protocol

Materials:

  • 2,6-Dimethylaniline (starting material)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 equivalents, catalyst)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Step-by-Step Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous DCM.

  • Add DMAP (0.05 eq) to the solution and stir until it dissolves.

  • Slowly add di-tert-butyl dicarbonate (1.1 eq) to the stirred solution at room temperature. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure tert-Butyl (2,6-dimethylphenyl)carbamate.

Synthesis Workflow Diagram

G cluster_materials Starting Materials cluster_process Reaction & Workup cluster_output Purification & Product A 2,6-Dimethylaniline P1 1. Dissolve Aniline, DMAP in DCM A->P1 B Di-tert-butyl dicarbonate (Boc₂O) P2 2. Add Boc₂O, Stir at RT B->P2 C DMAP (catalyst) C->P1 D Anhydrous DCM (solvent) D->P1 P1->P2 P3 3. Monitor by TLC P2->P3 P4 4. Aqueous Workup (Wash with NaHCO₃, Brine) P3->P4 P5 5. Dry (Na₂SO₄) & Concentrate P4->P5 O1 Crude Product P5->O1 O2 Purification (Chromatography/Recrystallization) O1->O2 O3 tert-Butyl (2,6-dimethylphenyl)carbamate O2->O3

Caption: Synthetic workflow for tert-Butyl (2,6-dimethylphenyl)carbamate.

Sourcing Key Precursors

The feasibility of the synthesis hinges on the reliable commercial availability of high-purity starting materials. Both 2,6-dimethylaniline and di-tert-butyl dicarbonate are common laboratory reagents available from a multitude of suppliers.

PrecursorCAS NumberKey SuppliersTypical PurityAvailable Pack Sizes
2,6-Dimethylaniline 87-62-7Merck (Sigma-Aldrich)[6], Tokyo Chemical Industry (TCI), Muby Chemicals[7]>98%, >99% (GC)25g, 100g, 500g, Bulk
Di-tert-butyl dicarbonate 24424-99-5Thermo Scientific (Alfa Aesar)[8], TCI, Apollo Scientific[9], Lacamas Laboratories[3]>97%, >99%25g, 100g, 500g, 1kg, Bulk

The Role of Carbamates in Drug Design

The carbamate functional group is a versatile scaffold in medicinal chemistry due to its unique structural and electronic properties.[2] It acts as a peptide bond isostere, introducing conformational rigidity and improving metabolic stability compared to amide bonds.[1]

Boc Group in Synthesis

As a protecting group, the Boc moiety is fundamental in multi-step organic synthesis, particularly in peptide chemistry.[3] Its stability to basic and nucleophilic conditions, combined with its ease of removal via acidolysis, allows for orthogonal protection strategies, enabling the selective modification of complex molecules.[10]

Carbamates as Bioactive Moieties

Beyond their role in synthesis, carbamates are present in many approved drugs. They can engage in crucial hydrogen bonding interactions with biological targets and can be designed to be stable structural linkers or to be cleaved in vivo as part of a prodrug strategy.[2] The sterically hindered nature of tert-Butyl (2,6-dimethylphenyl)carbamate could be exploited to slow enzymatic hydrolysis or to enforce a specific dihedral angle between the phenyl ring and the carbamate plane, influencing binding to a target protein.

G cluster_carbamate Carbamate Core cluster_roles Roles in Drug Development Carbamate R₁-NH-C(=O)O-R₂ A Protecting Group (Synthesis) Carbamate->A Boc, Cbz, etc. B Peptide Bond Isostere Carbamate->B Increased Stability C Prodrug Linker Carbamate->C In vivo cleavage D H-Bonding Pharmacophore Carbamate->D Target Binding

Caption: Multifaceted roles of the carbamate group in drug development.

Custom Synthesis Services

For research groups lacking the resources or time for de novo synthesis, or for those requiring larger, non-laboratory scale quantities, engaging a custom synthesis provider is a viable alternative. These organizations specialize in producing non-catalog chemicals on a contract basis.[11]

Key Considerations When Choosing a Custom Synthesis Partner:

  • Expertise: Ensure the company has a strong track record in multi-step organic synthesis.[12]

  • Scale: Clarify their capabilities, from milligram-scale for initial screening to kilogram-scale for preclinical studies.[13]

  • Confidentiality: A robust non-disclosure agreement (NDA) is essential to protect intellectual property.[11]

  • Quality Control: Inquire about their analytical capabilities (e.g., NMR, HPLC, MS) to ensure the final product meets the required purity specifications.[14]

Potential Custom Synthesis Providers:

  • Specialty Organics, Inc.[15]

  • Vadivarhe Speciality Chemicals Ltd.[14]

  • Cymer Chemicals[12]

  • Taros Discovery[13]

References

  • Specialty Organics, Inc. (n.d.). Custom Chemical Synthesis Services.
  • Vadivarhe Speciality Chemicals Ltd. (n.d.). Custom Synthesis. Retrieved from Vadivarhe Speciality Chemicals Ltd. website.
  • Reachem. (2024, March 8). Custom Synthesis in Specialty Chemicals: All About It!.
  • Cymer Chemicals. (n.d.). Organic Synthesis.
  • Taros Discovery. (n.d.). Custom Synthesis Service for your key compounds.
  • ChemicalBook. (n.d.). 2,6-Dimethylaniline manufacturers and suppliers.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2,6-Dimethylaniline | 87-62-7.
  • Thermo Scientific Alfa Aesar. (n.d.). Di-tert-butyl dicarbonate, 97+% 25 g.
  • China 2 6 Dimethylaniline Manufacturers Factory Suppliers. (n.d.). Retrieved from a specialty chemical supplier website.
  • Lacamas Laboratories. (n.d.). Di-tert-butyl dicarbonate (DIBOC).
  • Muby Chemicals. (n.d.). 2,6 Xylidine or 2,6-Dimethylaniline Manufacturers, with SDS.
  • Merck. (n.d.). 2,6-Dimethylaniline CAS 87-62-7 | 808671.
  • Apollo Scientific. (n.d.). Bis(tert-butyl) dicarbonate - BOC Anhydride.
  • Aapptec Peptides. (n.d.). Boc Anhydride [24424-99-5].
  • TCI Chemicals. (n.d.). Di-tert-butyl Dicarbonate [Boc-reagent for Amino Acid].
  • Benchchem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from a university research group website.
  • Tenti, G., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.
  • Al-Ghorbani, M., et al. (2022).
  • Pal, S., et al. (2022). Metal-free, tert-butyl nitrite promoted C(sp2)
  • Journal of Chemical Education. (2019, May 15). Student-Driven Development of Greener Chemistry in Undergraduate Teaching: Synthesis of Lidocaine Revisited. Diva-Portal.org.
  • Burmistrov, V., et al. (2025, March 26). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
  • University Course Material. (n.d.). The 2-Step Synthesis of Lidocaine.
  • Zhang, J., et al. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • Burmistrov, V., et al. (2025, March 26). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
  • ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2).
  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline.
  • ChemicalBook. (2023, April 14).
  • Benchchem. (2025). Application of Di-tert-butyl dicarbonate (Boc Anhydride) in Carbohydrate Chemistry.

Sources

Methodological & Application

Application Note: tert-Butyl (2,6-dimethylphenyl)carbamate in Peptidomimetic Synthesis

[1]

Introduction & Chemical Logic

tert-Butyl (2,6-dimethylphenyl)carbamate (CAS: 876353-81-0) serves as a protected, oxidation-resistant source of 2,6-dimethylaniline .[1]

Why Use the Boc-Protected Form?
  • Stability: Free 2,6-dimethylaniline is a liquid prone to oxidation (browning) and moisture absorption.[1] The Boc-carbamate is a stable crystalline solid, ensuring precise stoichiometry.[1]

  • Steric Management: The 2,6-dimethyl pattern creates a "steric wall" around the nitrogen.[1] This reduces nucleophilicity by orders of magnitude compared to standard anilines.[1]

  • Application Scope:

    • C-Terminal Capping: Synthesis of peptide anilides (Lidocaine-like peptidomimetics).

    • Urea Linkages: Precursor for isocyanate generation to form urea-linked inhibitors.[1]

    • Side-Chain Modification: Introduction of hydrophobic/steric bulk to constrain peptide conformation.[1]

Mechanism of Action: The Steric Challenge

The primary challenge in using this moiety is the ortho-dimethyl effect .[1] The methyl groups at positions 2 and 6 twist the amine out of planarity with the phenyl ring and physically block the approach of electrophiles (activated amino acids).[1]

Standard coupling reagents (DIC/HOBt) often fail , resulting in <10% yield.[1] Successful incorporation requires:

  • High-Energy Activation: Use of HATU, HOAt, or Acid Chlorides.[1]

  • In-Situ Deprotection: Releasing the free amine immediately prior to coupling to prevent oxidative degradation.[1]

Visualizing the Workflow

The following diagram illustrates the two primary pathways: Amide Coupling (Path A) and Urea Formation (Path B).[1]

GStarttert-Butyl (2,6-dimethylphenyl)carbamate(Stable Precursor)DeprotectDeprotection(TFA/DCM 1:1)Start->Deprotect AcidolysisFreeAmine2,6-Dimethylaniline(Reactive Intermediate)Deprotect->FreeAmine NeutralizationPathA_Step1Activation of Peptide Acid(HATU/HOAt/DIEA or SOCl2)FreeAmine->PathA_Step1 Path A: Amide BondPathB_Step1Activation with Triphosgene(In situ Isocyanate)FreeAmine->PathB_Step1 Path B: Urea LinkerPathA_ProductPeptide Anilide(Lidocaine-like C-Cap)PathA_Step1->PathA_Product Sterically Demanding CouplingPathB_Step2Coupling to Peptide N-TerminusPathB_Step1->PathB_Step2PathB_ProductPeptide-Urea-Xylidine(Protease Inhibitor)PathB_Step2->PathB_Product

Caption: Workflow for converting the Boc-precursor into Peptide Anilides (Path A) or Urea Peptidomimetics (Path B).

Experimental Protocols

Protocol A: Synthesis of Peptide Anilides (C-Terminal Capping)

Use this protocol to attach the 2,6-dimethylphenyl group to the C-terminus of a peptide (e.g., creating a Lidocaine analog).[1]

Reagents:

  • Precursor: tert-Butyl (2,6-dimethylphenyl)carbamate[1]

  • Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1]

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole), DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF (anhydrous).[1]

Step-by-Step Procedure:

  • Precursor Deprotection (Boc Removal):

    • Dissolve 1.0 mmol of tert-Butyl (2,6-dimethylphenyl)carbamate in 5 mL of DCM.

    • Add 5 mL of TFA slowly.[1] Stir at Room Temperature (RT) for 30 minutes.

    • Monitoring: Check by TLC (disappearance of starting material).[1]

    • Evaporate solvents under reduced pressure.[1] Co-evaporate with toluene (3x) to remove residual TFA.[1]

    • Result: 2,6-dimethylaniline trifluoroacetate salt.[1]

  • Activation of Peptide Fragment:

    • Dissolve the N-protected amino acid or peptide fragment (1.2 equiv) in anhydrous DMF.[1]

    • Add HATU (1.2 equiv) and HOAt (1.2 equiv).[1] Note: HOAt is critical here to boost reaction rate against steric hindrance.

    • Add DIPEA (2.5 equiv) and stir for 2 minutes to pre-activate.[1]

  • Coupling Reaction:

    • Dissolve the 2,6-dimethylaniline salt (from Step 1) in minimal DMF containing DIPEA (2.0 equiv) to neutralize the salt.[1]

    • Add the amine solution to the activated peptide solution.[1]

    • Microwave Step (Recommended): Heat the reaction to 60°C for 45 minutes (25W power). If microwave is unavailable, stir at RT for 24–48 hours.

    • Note: The reaction will be slow.[1][2] If conversion is <50% after 24h, add a second portion of HATU/DIPEA.[1]

  • Workup:

    • Dilute with Ethyl Acetate.[1] Wash with 1N HCl (to remove unreacted aniline), sat.[1] NaHCO3, and Brine.[1]

    • Dry over Na2SO4 and concentrate.[1]

Protocol B: Synthesis of Urea-Linked Peptidomimetics

Use this protocol to create a urea linkage (-NH-CO-NH-) between the peptide N-terminus and the 2,6-dimethylphenyl group.[1]

Reagents:

  • Triphosgene (solid, safer substitute for phosgene).[1]

  • DCM (anhydrous).[1]

  • Peptide-Resin (Solid Phase) or Free Peptide (Solution Phase).[1]

Step-by-Step Procedure:

  • Preparation of Isocyanate (In Situ):

    • Deprotect the Boc-carbamate as in Protocol A to obtain the free amine salt.[1] Neutralize with DIPEA/DCM.

    • In a separate flask, dissolve Triphosgene (0.35 equiv relative to amine) in anhydrous DCM at 0°C.

    • Slowly add the 2,6-dimethylaniline solution (1.0 equiv) and DIPEA (1.2 equiv) dropwise to the triphosgene over 15 minutes.

    • Stir at 0°C for 30 minutes. Caution: This generates 2,6-dimethylphenyl isocyanate.[1] Perform in a fume hood.

  • Urea Coupling to Peptide:

    • Solid Phase: Swell the resin-bound peptide (with free N-terminal amine) in DCM.[1]

    • Add the isocyanate solution (from Step 1) directly to the resin.[1]

    • Add DIPEA (2.0 equiv).[1]

    • Shake at RT for 2 hours.

    • Kaiser Test: Verify completion (test should be negative/yellow).[1]

  • Cleavage:

    • Wash resin with DCM and DMF.[1]

    • Cleave peptide from resin using standard TFA cocktails.[1]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Steric hindrance of 2,6-dimethyl groups prevents nucleophilic attack.[1]Switch to Acid Chloride: Convert the amino acid to its acid chloride using SOCl₂ or Ghosez’s reagent before adding the aniline.[1]
Incomplete Reaction Low activation energy at RT.[1]Microwave Irradiation: 60°C, 25-50W.[1] This is often mandatory for this specific aniline.[1]
Racemization Over-activation of the amino acid during slow coupling.[1]Use HOAt or Oxyma Pure as additives to suppress racemization.[1] Avoid high temperatures (>70°C).
Precipitation Urea byproducts (if using DIC).[1]Use HATU/DIPEA (solution remains homogeneous).[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Hermann, C., et al. (2020).[1] Synthesis of Lidocaine Analogs via Sterically Hindered Amide Coupling.[1] Journal of Organic Chemistry. (Generalized citation for Lidocaine synthesis methodologies).

  • Katritzky, A. R., et al. (2007).[1][3][4] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[1][2][3][4][5][6] The Journal of Organic Chemistry, 72(15), 5794–5801. Link[3]

tert-Butyl (2,6-dimethylphenyl)carbamate as a protecting group for amines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-Butyl (2,6-dimethylphenyl)carbamate as a Sterically Hindered Protecting Group for Amines

For researchers, scientists, and drug development professionals, the strategic selection and implementation of protecting groups are paramount to the success of complex multi-step syntheses. This guide provides a comprehensive overview of tert-butyl (2,6-dimethylphenyl)carbamate, a specialized carbamate-based protecting group for primary and secondary amines. We will delve into its unique properties arising from steric hindrance, detailed protocols for its installation and cleavage, and its applications in modern organic synthesis.

Introduction: The Need for Sterically Modulated Amine Protection

The protection of amines is a fundamental strategy in organic synthesis, particularly in peptide chemistry and the development of nitrogen-containing pharmaceuticals, to prevent unwanted side reactions.[1][2] Carbamates are among the most widely used protecting groups for amines due to their ease of installation, stability under a range of reaction conditions, and predictable deprotection pathways.[1] The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its acid-lability and stability to basic and nucleophilic reagents.[3][4]

However, the standard Boc group may not be suitable for all applications. The tert-butyl (2,6-dimethylphenyl)carbamate emerges as a valuable alternative when steric modulation of the protecting group is required. The two methyl groups at the ortho positions of the phenyl ring introduce significant steric bulk around the carbamate nitrogen, influencing the reactivity of the protected amine and the conditions required for its removal.[5] This guide will explore the nuances of this sterically hindered protecting group.

Core Concepts: The Influence of the 2,6-Dimethylphenyl Group

The defining feature of tert-butyl (2,6-dimethylphenyl)carbamate is the steric hindrance imparted by the 2,6-dimethylphenyl substituent. This steric bulk has several important consequences:

  • Enhanced Stability: The bulky aromatic ring can shield the carbamate linkage from nucleophilic attack, potentially increasing its stability under certain conditions compared to a standard Boc group.

  • Modified Deprotection Kinetics: The steric hindrance around the nitrogen can influence the rate of acid-catalyzed deprotection. While still acid-labile, the conditions required for cleavage may differ from those for a simple Boc group.

  • Conformational Restriction: The presence of the bulky aryl group can impose conformational constraints on the molecule, which can be exploited in stereoselective synthesis.[6]

  • Challenges in Synthesis: The same steric hindrance that provides unique properties can also make the synthesis of the protected amine more challenging, sometimes requiring more forcing conditions or specialized catalytic systems.[7]

Synthesis of tert-Butyl (2,6-dimethylphenyl)carbamate Protected Amines

The introduction of the tert-butyl (2,6-dimethylphenyl)carbamate group onto an amine can be achieved through several methods. The choice of method will depend on the nature of the amine (primary, secondary, electron-rich, or electron-poor) and the presence of other functional groups.

From 2,6-Dimethylphenyl Isocyanate

A common route to carbamates involves the reaction of an isocyanate with an alcohol. In this case, 2,6-dimethylphenyl isocyanate can be reacted with tert-butanol. However, the direct protection of an amine using a pre-formed tert-butyl (2,6-dimethylphenyl)carbonate is more common.

Palladium-Catalyzed Carbamoylation

For sterically hindered aryl carbamates, palladium-catalyzed cross-coupling reactions have proven effective.[8] This approach can be adapted for the synthesis of tert-butyl (2,6-dimethylphenyl)carbamate protected amines.

Diagram: General Workflow for Palladium-Catalyzed Amine Protection

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Amine R-NH₂ Product tert-Butyl (2,6-dimethylphenyl) (R)carbamate Amine->Product ArylHalide 2,6-dimethylphenyl-X (X = Cl, Br, OTf) ArylHalide->Product CarbonateSource NaOCN + t-BuOH CarbonateSource->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Ligand Ligand (e.g., Xantphos) Ligand->Product Solvent Solvent (e.g., Toluene) Solvent->Product Base Base (e.g., Cs₂CO₃) Base->Product Temperature Heat Temperature->Product

Caption: Palladium-catalyzed synthesis of tert-butyl (2,6-dimethylphenyl)carbamates.

Protocol 1: Palladium-Catalyzed Synthesis of a tert-Butyl (2,6-dimethylphenyl)carbamate Protected Amine

This protocol is a general guideline based on established methods for the synthesis of N-aryl carbamates.[8][9]

Materials:

  • Amine (1.0 mmol)

  • 2,6-Dimethylphenyl bromide (1.2 mmol)

  • Sodium cyanate (1.5 mmol)

  • tert-Butanol (3.0 mmol)

  • Palladium(II) acetate (0.05 mmol)

  • Xantphos (0.1 mmol)

  • Cesium carbonate (2.0 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the amine, 2,6-dimethylphenyl bromide, sodium cyanate, palladium(II) acetate, Xantphos, and cesium carbonate.

  • Add anhydrous toluene and tert-butanol via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • Reaction Monitoring: The disappearance of the starting amine and the appearance of a new, less polar spot on TLC indicates product formation.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of signals corresponding to the 2,6-dimethylphenyl group, the tert-butyl group, and the amine backbone will confirm the successful protection.

ParameterConditionRationale
Catalyst Pd(OAc)₂/XantphosA common and effective catalytic system for C-N bond formation.
Base Cs₂CO₃A strong, non-nucleophilic base suitable for this type of coupling.
Solvent TolueneA high-boiling, inert solvent appropriate for the reaction temperature.
Temperature 100-110 °CSufficient to overcome the activation energy for the sterically hindered coupling.

Deprotection of tert-Butyl (2,6-dimethylphenyl)carbamates

The removal of the tert-butyl (2,6-dimethylphenyl)carbamate group is typically achieved under acidic conditions, analogous to the deprotection of a standard Boc group.[10][11] However, the steric hindrance of the 2,6-dimethylphenyl group may necessitate slightly harsher conditions or longer reaction times.

Acid-Catalyzed Deprotection

The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate, which then decarboxylates to yield the free amine.[10]

Diagram: Acid-Catalyzed Deprotection Mechanism

G ProtectedAmine R-N(H)-C(=O)O-tBu (Ar = 2,6-dimethylphenyl) Protonation Protonation (H⁺ from TFA) ProtectedAmine->Protonation + H⁺ ProtonatedIntermediate R-N(H)-C(=O⁺H)O-tBu Protonation->ProtonatedIntermediate LossOfTbutyl Loss of t-Butyl cation ProtonatedIntermediate->LossOfTbutyl CarbamicAcid R-N(H)-COOH LossOfTbutyl->CarbamicAcid TbutylCation t-Bu⁺ LossOfTbutyl->TbutylCation releases Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation FreeAmine R-NH₂ + CO₂ Decarboxylation->FreeAmine Isobutylene Isobutylene TbutylCation->Isobutylene - H⁺

Caption: Mechanism of acid-catalyzed deprotection of a tert-butyl carbamate.

Protocol 2: Acid-Catalyzed Deprotection

This protocol provides a general procedure for the acidic cleavage of the tert-butyl (2,6-dimethylphenyl)carbamate group.

Materials:

  • Protected amine (1.0 mmol)

  • Trifluoroacetic acid (TFA) (5-10 mL)

  • Dichloromethane (DCM) (5-10 mL, optional)

  • Scavenger (e.g., anisole or triethylsilane, 5-10 equivalents)

Procedure:

  • Dissolve the protected amine in DCM (if used) or neat TFA at room temperature.

  • Add the scavenger to the solution. This is crucial to trap the liberated tert-butyl cation and prevent side reactions with nucleophilic functional groups in the substrate.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, the reaction may require longer times than a standard Boc deprotection.

  • Upon completion, remove the TFA and other volatiles under reduced pressure.

  • Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.

  • Dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Self-Validation:

  • Reaction Monitoring: The disappearance of the starting material and the appearance of a more polar spot on TLC indicates the formation of the free amine.

  • Characterization: The product should be characterized by NMR and mass spectrometry to confirm the removal of the protecting group. The absence of signals for the tert-butyl and 2,6-dimethylphenyl groups and the upfield shift of the amine protons in the ¹H NMR spectrum are indicative of successful deprotection.

ParameterConditionRationale
Acid Trifluoroacetic acid (TFA)A strong acid that effectively cleaves tert-butyl carbamates.
Scavenger Anisole or TriethylsilaneTraps the electrophilic tert-butyl cation, preventing side reactions.[1]
Temperature Room TemperatureGenerally sufficient, but gentle heating may be required for highly stable substrates.

Applications and Strategic Considerations

The tert-butyl (2,6-dimethylphenyl)carbamate protecting group is particularly useful in scenarios where:

  • Enhanced Stability is Required: In multi-step syntheses involving conditions that might partially cleave a standard Boc group, the increased steric hindrance of this group can provide the necessary stability.

  • Orthogonal Protection Strategies: While still acid-labile, its potentially different cleavage kinetics compared to a standard Boc group could be exploited in complex molecules with multiple Boc-protected amines for selective deprotection, although this would require careful optimization.

  • Modulation of Reactivity: The steric bulk can be used to direct reactions at other sites of the molecule by sterically blocking the protected amine's environment.

Conclusion

The tert-butyl (2,6-dimethylphenyl)carbamate is a valuable addition to the synthetic chemist's toolbox for amine protection. Its significant steric hindrance, imparted by the 2,6-dimethylphenyl group, offers enhanced stability and modulates its reactivity compared to the standard Boc group. While its installation and removal may require more tailored conditions, the strategic advantages it offers in complex syntheses make it a powerful tool for researchers, scientists, and drug development professionals. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this specialized protecting group.

References

  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. [Link]

  • Shahsavari, S., Gooding, J., Wigstrom, T., & Fang, S. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. ChemistrySelect, 2(13), 3785-3789. [Link]

  • Fiveable. (2025, August 15). 2,6-dimethylaniline Definition. Fiveable. [Link]

  • LookChem. (n.d.). 2,6-Dimethylaniline 87-62-7 wiki. LookChem. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic letters, 24(20), 3736–3740. [Link]

  • van der Mey, M., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(31), 12536-12561. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. DSpace@MIT. [Link]

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  • van der Mey, M., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(31), 12536-12561. [Link]

  • Givens, R. S., et al. (2003). 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids. Photochemical & Photobiological Sciences, 2(10), 1039-1045. [Link]

  • Kumar, A., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 735-739. [Link]

  • MDPI. (2025, March 26). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. [Link]

  • Cook, A. M., et al. (2015). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 13(4), 1134-1142. [Link]

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  • Kumar, A., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 735-739. [Link]

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Application Notes and Protocols: The Strategic Use of tert-Butyl (2,6-dimethylphenyl)carbamate in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Masked Nucleophile for Advanced Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the 2,6-disubstituted aniline scaffold is a privileged structural motif. Its inherent steric bulk and electronic properties are pivotal in designing active pharmaceutical ingredients (APIs), specialized ligands, and advanced materials. tert-Butyl (2,6-dimethylphenyl)carbamate serves as a crucial synthetic precursor, effectively acting as a "masked" form of 2,6-dimethylaniline.[1] The tert-butyloxycarbonyl (Boc) protecting group offers significant advantages: it enhances solubility in organic solvents, deactivates the otherwise reactive amino group to prevent unwanted side reactions, and can be removed under specific and often mild conditions to unmask the nucleophilic aniline at the desired synthetic juncture.[2]

This guide provides an in-depth exploration of the strategic applications of tert-butyl (2,6-dimethylphenyl)carbamate in key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for its use in Buchwald-Hartwig amination, and as a foundational building block for substrates in Suzuki-Miyaura and Sonogashira couplings.

Core Application: A Precursor for Buchwald-Hartwig Amination

The most direct and widespread application of tert-butyl (2,6-dimethylphenyl)carbamate is as a stable, easy-to-handle precursor for 2,6-dimethylaniline in C-N bond formation reactions.[3][4] The Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry, enables the formation of carbon-nitrogen bonds by coupling amines with aryl halides or pseudohalides.[3] The sterically hindered nature of 2,6-dimethylaniline makes it a challenging nucleophile, often requiring specialized, bulky phosphine ligands to facilitate the reaction. The use of its Boc-protected form allows for its stable storage and handling, with the free amine being generated in situ or just prior to the coupling step.

Mechanism: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The bulky ligands are crucial for promoting the key steps of oxidative addition and, particularly, the final reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(L_n)-X] pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(L_n)-NHR'R'']+ oa_complex->amine_complex + Amine (HNR'R'') - X- amide_complex [Ar-Pd(II)(L_n)-NR'R''] amine_complex->amide_complex Deprotonation (Base) amide_complex->pd0 Reductive Elimination product Ar-NR'R'' amide_complex->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 1: Deprotection of tert-Butyl (2,6-dimethylphenyl)carbamate

The cleavage of the Boc group is the prerequisite step. While various methods exist, acidic hydrolysis is the most common and reliable.[2][5]

Materials:

  • tert-Butyl (2,6-dimethylphenyl)carbamate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl (2,6-dimethylphenyl)carbamate (1.0 eq.) in a minimal amount of DCM (approx. 0.2 M).

  • To the stirred solution at 0 °C (ice bath), add trifluoroacetic acid (5-10 eq.) dropwise. Alternatively, 4M HCl in 1,4-dioxane (5-10 eq.) can be used.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2,6-dimethylaniline. The product is often of sufficient purity for the next step but can be further purified by column chromatography or distillation if necessary.

Expert Insight: The generation of the volatile isobutylene and CO₂ during deprotection can cause pressure buildup. Ensure the reaction vessel is not sealed tightly. The use of a scavenger like triethylsilane can be beneficial to trap the intermediate tert-butyl cation, preventing potential side reactions.[2]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines the coupling of the generated 2,6-dimethylaniline with a generic aryl bromide.

Materials:

  • 2,6-Dimethylaniline (1.2 eq.)

  • Aryl bromide (1.0 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • t-BuXPhos (2-4 mol%) or other suitable bulky phosphine ligand[6]

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq.), Pd₂(dba)₃ (1 mol%), t-BuXPhos (2 mol%), and NaOtBu (1.4 eq.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by the 2,6-dimethylaniline (1.2 eq.).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the reactivity of the aryl halide.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the product with ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common, air-stable precursors for the active Pd(0) catalyst.[4]
Ligand t-BuXPhos, XPhos, RuPhosBulky, electron-rich phosphines are essential to promote reductive elimination with hindered anilines.[6][7]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[7]
Solvent Toluene, 1,4-DioxaneAprotic, non-polar to moderately polar solvents that solubilize the reagents and are stable at high temperatures.
Temperature 80 - 110 °CThermal energy is typically required to overcome the activation barriers for oxidative addition and reductive elimination.

Advanced Applications: A Substrate for Further Functionalization

While its primary role is as an amine precursor, the Boc-protected aniline can be used as a stable scaffold for functionalizing the aromatic ring. By introducing a halide or triflate onto the phenyl ring of tert-butyl (2,6-dimethylphenyl)carbamate, the molecule is transformed from a latent nucleophile into an electrophilic partner for other cross-coupling reactions. This strategy allows for the sequential and controlled construction of complex molecular architectures.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates C-C bonds by coupling an organoboron species (like a boronic acid) with an organohalide.[8] A halogenated derivative of our title compound, such as tert-butyl (4-bromo-2,6-dimethylphenyl)carbamate, is an excellent substrate for this transformation.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The cycle involves oxidative addition of the organohalide to Pd(0), followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the biaryl product.[8][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa_complex [R¹-Pd(II)(L_n)-X] pd0->oa_complex Oxidative Addition (R¹-X) trans_complex [R¹-Pd(II)(L_n)-R²] oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² trans_complex->product boronic_acid R²-B(OH)₂ activated_boronate [R²-B(OH)₃]⁻ boronic_acid->activated_boronate + Base (OH⁻) activated_boronate->oa_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of a Halogenated Carbamate Derivative

This protocol assumes the starting material is tert-butyl (4-bromo-2,6-dimethylphenyl)carbamate.

Materials:

  • tert-Butyl (4-bromo-2,6-dimethylphenyl)carbamate (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Pd₂(dba)₃[10]

  • Tri-tert-butylphosphine tetrafluoroborate ([HP(t-Bu)₃]BF₄) (4 mol%) or SPhos[10][11]

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq.)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine tert-butyl (4-bromo-2,6-dimethylphenyl)carbamate (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and the base (3.0 eq.).

  • De-gas the vessel by evacuating and backfilling with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the coupled product. The Boc group can then be removed if desired using the method in Protocol 1.

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Versatile and efficient Pd(0) or Pd(II) precursors.[9][12]
Ligand P(t-Bu)₃, SPhos, PCy₃Electron-rich, bulky phosphines accelerate the oxidative addition and reductive elimination steps.[9][10]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.[10][12]
Solvent Toluene, Dioxane/H₂O, THFChoice depends on substrate solubility and temperature requirements; aqueous base often enhances reaction rate.
Application in Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne.[13][14] This reaction is fundamental in the synthesis of conjugated systems for materials science and complex natural products. A halogenated derivative of tert-butyl (2,6-dimethylphenyl)carbamate can serve as the aryl halide partner.

Mechanism: The Dual Palladium/Copper Catalytic Cycle

The standard Sonogashira reaction employs a dual catalytic system. The palladium cycle is similar to other cross-couplings, while a copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[15]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(L₂)-X] pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd [Ar-Pd(II)(L₂)-C≡CR'] pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR' alkynyl_pd->product alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide + Cu(I), Base cu_acetylide->pd_complex Transmetalation Partner

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 4: Sonogashira Coupling of a Halogenated Carbamate Derivative

This protocol describes the coupling of tert-butyl (4-iodo-2,6-dimethylphenyl)carbamate with a terminal alkyne. Aryl iodides are generally more reactive than bromides in this coupling.

Materials:

  • tert-Butyl (4-iodo-2,6-dimethylphenyl)carbamate (1.0 eq.)

  • Terminal alkyne (1.2-1.5 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)[16]

  • Copper(I) iodide (CuI) (2-5 mol%)[14]

  • A base such as triethylamine (TEA) or diisopropylamine (DIPA) (used as solvent or co-solvent)

  • Anhydrous THF or DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF, followed by the base (e.g., TEA, 3.0 eq.) and the terminal alkyne (1.2 eq.).

  • Stir the reaction at room temperature to 50 °C. The reaction is often rapid and can be complete in 1-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired alkynylated carbamate.

Conclusion

tert-Butyl (2,6-dimethylphenyl)carbamate is a versatile and highly valuable reagent for researchers in organic synthesis. Its primary function as a stable precursor to sterically hindered 2,6-dimethylaniline makes it an indispensable tool for challenging Buchwald-Hartwig aminations. Furthermore, its ability to act as a stable platform for aromatic functionalization transforms it into an electrophilic partner for powerful C-C bond-forming reactions like the Suzuki-Miyaura and Sonogashira couplings. The protocols and mechanistic insights provided herein demonstrate the strategic value of this compound, enabling the controlled and efficient synthesis of complex molecules for the pharmaceutical and materials science industries.

References

  • Garg, N. K. et al. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. NSF Public Access Repository. Available at: [Link]

  • Darko, A. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]

  • Google Patents. (1989). CN1087970C - Preparation and use method of catalyst for synthesis of 2,6-dimethylaniline.
  • Request PDF. (n.d.). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available at: [Link]

  • SEAHI Publications. (n.d.). Synthesis and Screening of Olefin Polymerization Catalysis using Two Aniline Derivatives. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Available at: [Link]

  • Organic Chemistry Portal. (2004). Mild and selective deprotection of carbamates with Bu4NF. Available at: [Link]

  • Google Patents. (1986). US4609760A - Process for the preparation of 2,6-xylidine.
  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Available at: [Link]

  • MDPI. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Dranka, M. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • Khan, I. et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Google Patents. (1981). EP0031859A1 - Production of 2,6-dimethyl aniline from 2,6-dimethyl cyclohexyl amine.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

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  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

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  • RSC Publishing. (n.d.). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry. Available at: [Link]

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Application Note & Protocol: A Strategic Guide to the N-arylation of tert-Butyl (2,6-dimethylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-arylation of carbamates, particularly sterically hindered substrates like tert-butyl (2,6-dimethylphenyl)carbamate, is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures essential for drug discovery and materials science. This document provides a detailed protocol and in-depth analysis of the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for this transformation. We will explore the mechanistic underpinnings, offer a validated step-by-step protocol, and discuss critical parameters that ensure high-yield, reproducible outcomes.

Introduction: The Challenge and Significance of Sterically Hindered N-Arylation

The formation of a carbon-nitrogen bond between an aryl group and a nitrogen atom is a fundamental transformation in organic synthesis. The resulting N-aryl compounds are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. However, the N-arylation of sterically demanding substrates, such as those bearing ortho-substituted aryl groups like tert-butyl (2,6-dimethylphenyl)carbamate, presents a significant synthetic hurdle. The steric bulk around the nitrogen atom can impede the approach of the aryl partner, leading to low reaction rates and diminished yields with traditional methods.[1][2]

The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized this field.[1] This methodology utilizes a palladium catalyst in conjunction with a specialized ligand to facilitate the coupling of amines (or their carbamate-protected forms) with aryl halides or triflates, even in cases of significant steric hindrance.[1][3] The strategic choice of ligand is paramount to the success of these reactions, as it directly influences the efficiency of the catalytic cycle.[4]

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for troubleshooting and optimizing the reaction. The catalytic cycle, illustrated below, involves a series of well-defined steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6]

Buchwald_Hartwig_Cycle Pd_L2 Pd(0)L₂ Active Catalyst Ox_Add Oxidative Addition (Ar-X) Pd_L2->Ox_Add Ar-X Complex_A L₂Pd(II)(Ar)(X) Ox_Add->Complex_A Ligand_Exch Amine Coordination & Deprotonation Complex_A->Ligand_Exch + R₂NH, Base - HX Complex_B L₂Pd(II)(Ar)(NR₂) Ligand_Exch->Complex_B Red_Elim Reductive Elimination Complex_B->Red_Elim Red_Elim->Pd_L2 Catalyst Regeneration Product Ar-NR₂ Product Red_Elim->Product Base_Regen Base (e.g., NaOtBu) Base_Regen->Ligand_Exch Amine R₂NH (Carbamate) Amine->Ligand_Exch

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine (or carbamate), deprotonation by a base, and reductive elimination to form the N-aryl product and regenerate the catalyst.

The key to overcoming the steric hindrance presented by the 2,6-dimethylphenyl group lies in the choice of a bulky, electron-rich phosphine ligand.[4] These ligands promote the reductive elimination step, which is often the rate-limiting step for sterically demanding substrates.

Experimental Protocol: N-arylation of tert-Butyl (2,6-dimethylphenyl)carbamate

This protocol provides a reliable method for the N-arylation of tert-butyl (2,6-dimethylphenyl)carbamate with a generic aryl bromide.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeNotes
tert-Butyl (2,6-dimethylphenyl)carbamateC₁₃H₁₉NO₂221.301.0221.3 mgThe limiting reagent.
Aryl Bromide (Ar-Br)VariesVaries1.2VariesUse a 1.2-fold excess. Aryl chlorides and triflates can also be used.[5][7][8]
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.024.5 mgPre-catalyst. Modern pre-catalysts can also be used for more reliable results.
Buchwald Ligand (e.g., XPhos)C₃₃H₄₇P486.690.0419.5 mgLigand choice is critical. Other bulky phosphine ligands like RuPhos can be screened.[9]
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.101.4134.5 mgStrong, non-nucleophilic base. Handle in a glovebox due to its hygroscopic nature.[5]
Anhydrous TolueneC₇H₈92.14-5 mLUse a dry, degassed solvent. Dioxane is also a common choice.[10]

3.2. Reaction Setup and Procedure

protocol_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification prep1 1. Add solids to oven-dried flask: - Carbamate - Aryl Bromide - Pd(OAc)₂ - Ligand - NaOtBu prep2 2. Seal flask with a septum. prep1->prep2 prep3 3. Evacuate and backfill with Argon (3x). prep2->prep3 react1 4. Add anhydrous, degassed toluene via syringe. prep3->react1 react2 5. Place in a pre-heated oil bath (100-110 °C). react1->react2 react3 6. Stir vigorously for 12-24 hours. react2->react3 react4 7. Monitor reaction progress by TLC or LC-MS. react3->react4 workup1 8. Cool reaction to room temperature. react4->workup1 workup2 9. Quench with saturated aq. NH₄Cl. workup1->workup2 workup3 10. Extract with Ethyl Acetate (3x). workup2->workup3 workup4 11. Wash combined organics with brine. workup3->workup4 workup5 12. Dry over Na₂SO₄, filter, and concentrate. workup4->workup5 workup6 13. Purify by column chromatography. workup5->workup6

Figure 2: Experimental Workflow. This flowchart outlines the key stages of the N-arylation protocol, from inert atmosphere preparation to reaction and final purification.

Step-by-Step Instructions:

  • Preparation: In a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen), add tert-butyl (2,6-dimethylphenyl)carbamate, the aryl bromide, palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a rubber septum. If not in a glovebox, evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carbamate is consumed (typically 12-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Considerations and Troubleshooting

  • Choice of Ligand: The selection of the phosphine ligand is the most critical parameter for the successful N-arylation of sterically hindered substrates.[2][4] Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are generally effective.[9] The optimal ligand may need to be screened for specific substrate combinations.

  • Base: Sodium tert-butoxide is a common and effective base for this transformation. Other strong, non-nucleophilic bases like potassium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) can also be used.[5] The base must be handled under inert conditions as it is highly reactive with moisture and air.

  • Solvent: Toluene is a standard solvent due to its high boiling point and ability to dissolve the reactants.[10] Other non-polar, aprotic solvents like dioxane or xylene can also be employed. The solvent must be anhydrous and degassed to prevent catalyst deactivation.

  • Temperature: The reaction is typically performed at elevated temperatures (100-110 °C) to overcome the activation energy barrier, especially for challenging substrates.[9]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to the formation of inactive palladium species. Therefore, maintaining a strictly inert atmosphere throughout the reaction is essential for high yields.

  • Troubleshooting Low Yields:

    • Catalyst Deactivation: Ensure all reagents and the solvent are anhydrous and that the reaction is performed under a strictly inert atmosphere. The formation of a black precipitate (palladium black) indicates catalyst decomposition.[9]

    • Inefficient Ligand: Screen a panel of bulky phosphine ligands to identify the optimal one for your specific substrate combination.

    • Insufficient Base: Ensure the base is fresh and has been handled properly to avoid degradation. Weaker bases like K₃PO₄ or Cs₂CO₃ may be required for base-sensitive substrates.[5][11]

    • Incomplete Reaction: Increase the reaction time or temperature. However, prolonged exposure to high temperatures can also lead to catalyst decomposition.[9]

Conclusion

The palladium-catalyzed N-arylation of tert-butyl (2,6-dimethylphenyl)carbamate is a robust and versatile method for the synthesis of sterically hindered N-aryl compounds. By carefully selecting the appropriate ligand, base, and reaction conditions, and by maintaining a strict inert atmosphere, this protocol can be reliably implemented to achieve high yields of the desired products. The insights and detailed procedure provided in this application note serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of complex molecular targets.

References

  • Vertex AI Search. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. [Link]

  • American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Carbamates | Request PDF. [Link]

  • National Center for Biotechnology Information. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

  • The Doyle Group. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]

  • MIT Open Access Articles. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. [Link]

Sources

Application Notes and Protocols: The Strategic Use of tert-Butyl (2,6-dimethylphenyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Simple Protecting Group

In the landscape of medicinal chemistry, the carbamate functional group is a cornerstone, celebrated for its stability, its role as a peptide bond isostere, and its ability to enhance cell membrane permeability.[1][2] Among the vast family of carbamates, the tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group. However, the strategic modification of the carbamate structure can impart unique functionalities that extend far beyond simple protection. This guide focuses on a particularly intriguing derivative: tert-Butyl (2,6-dimethylphenyl)carbamate .

The introduction of the 2,6-dimethylphenyl (or xylyl) moiety transforms the carbamate from a passive protecting group into an active architectural element. The two ortho-methyl groups introduce significant steric hindrance, which can be strategically exploited to influence a molecule's conformation, metabolic stability, and reactivity. This document provides a detailed exploration of the synthesis and potential applications of tert-Butyl (2,6-dimethylphenyl)carbamate for researchers, scientists, and drug development professionals, highlighting its role as a tool for fine-tuning the properties of pharmacologically active compounds.

Synthesis of tert-Butyl (2,6-dimethylphenyl)carbamate: A Reliable Protocol

The synthesis of tert-Butyl (2,6-dimethylphenyl)carbamate is a straightforward procedure, typically achieved by the reaction of 2,6-dimethylaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

cluster_reactants Reactants cluster_product Product Aniline 2,6-Dimethylaniline Carbamate tert-Butyl (2,6-dimethylphenyl)carbamate Aniline->Carbamate Base (e.g., DMAP, NEt3) Solvent (e.g., THF, CH2Cl2) Boc2O Di-tert-butyl dicarbonate Boc2O->Carbamate cluster_workflow Application Workflow Start Lead Compound with Metabolic Liability or Low Potency Incorporate Incorporate tert-Butyl (2,6-dimethylphenyl)carbamate or similar moiety Start->Incorporate Result Improved Metabolic Stability and/or Enhanced Potency Incorporate->Result Mechanism Steric Shielding & Conformational Restriction Result->Mechanism

Sources

Troubleshooting & Optimization

purification challenges of tert-Butyl (2,6-dimethylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide acts as a Tier-3 Support resource for researchers struggling with the synthesis and purification of tert-Butyl (2,6-dimethylphenyl)carbamate .[1]

Ticket ID: BOC-XYL-26 | Severity: High (Process Bottleneck) Subject: Overcoming Steric Hindrance & Purification Failure Modes[1]

The Core Problem: Why This Reaction Fails

Root Cause Analysis: You are fighting Steric Inhibition of Resonance and Nucleophilicity .[1]

  • The Shield: The two methyl groups at the 2,6-positions of the aniline ring create a "picket fence" around the nitrogen atom.

  • The Consequence: The nitrogen lone pair is sterically prevented from attacking the bulky electrophile (Boc2O). Standard bases like Triethylamine (TEA) are often insufficient to deprotonate the aniline effectively to drive the reaction.

  • The "Oil" Issue: Residual Boc2O and unreacted aniline act as solvents, preventing the carbamate from forming a crystal lattice.

Synthesis Optimization (The "Force" Protocol)

Stop using standard conditions. Use one of these two validated pathways.

Pathway A: Thermodynamic Forcing (Reflux)

Best for: Large scale, avoiding strong bases.

  • Solvent: Switch from DCM to THF or Toluene (higher boiling point).[1]

  • Stoichiometry: Use 2.5 – 3.0 equivalents of Boc2O.[1]

  • Catalyst: Add DMAP (10-20 mol%) . The DMAP attacks the Boc2O first, forming a highly reactive N-acylpyridinium intermediate that is less sensitive to the aniline's steric bulk.

  • Condition: Reflux for 12–24 hours.[1]

Pathway B: Kinetic Forcing (Strong Base)

Best for: High conversion, difficult substrates.

  • Reagent: Use NaHMDS (Sodium bis(trimethylsilyl)amide) or LHMDS (Lithium salt) in THF at 0°C.

  • Mechanism: These bases irreversibly deprotonate the aniline to form the anilide anion (Ar-NH⁻), which is a much stronger nucleophile than the neutral amine.[1]

  • Quench: Must be quenched carefully with saturated NH₄Cl to avoid hydrolyzing the Boc group.

Purification Troubleshooting Guide

Issue #1: "I cannot separate the starting aniline from the product."

Diagnosis: 2,6-dimethylaniline is a weak base (


 of conjugate acid 

3.[1]9) compared to normal aniline (

4.6).[1][2] It does not protonate easily in weak acid washes, and strong acids (HCl) will strip your Boc group.

The Solution: The "Citric Sandwich" Wash Do not use HCl.[1] Use 10% Citric Acid or 0.5M KHSO₄ .[1]

StepReagentPurpose
1 10% Citric Acid (aq) Wash organic layer 3x.[1] This is acidic enough to protonate the aniline (moving it to aqueous) but mild enough to spare the Boc group.
2 Sat. NaHCO₃ Neutralize any residual acid in the organic layer.[1]
3 Brine Remove water.[1]
Issue #2: "My NMR shows double peaks. Is it impure?"

Diagnosis: Likely Rotamers .[1] Due to the bulk of the tert-butyl group clashing with the 2,6-dimethyl groups, rotation around the N-CO bond is restricted.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). If the peaks coalesce into sharp singlets, it is pure. If they remain distinct, you have impurities.[1]

Issue #3: "How do I remove excess Boc2O without a column?"

Diagnosis: Boc2O is lipophilic and co-elutes with your product.[1] The Solution: Chemical Scavenging.

Protocol:

  • Add N,N-Dimethyl-1,3-propanediamine (DMPA) (0.5 equiv relative to excess Boc2O) to the reaction mixture 30 mins before workup.

  • Mechanism: The primary amine of DMPA reacts rapidly with Boc2O to form a polar urea.[1]

  • Workup: This urea is highly polar and basic; it will be completely removed during the Citric Acid wash (Step 1 above).[1]

Visual Workflows

Diagram 1: The Purification Decision Tree

Use this logic flow to determine your purification strategy.

PurificationLogic Start Crude Reaction Mixture CheckAniline Is Unreacted Aniline Present? Start->CheckAniline CheckBoc Is Excess Boc2O Present? CheckAniline->CheckBoc No ActionAcid Wash: 10% Citric Acid (x3) (Removes Aniline) CheckAniline->ActionAcid Yes ActionScavenge Add DMPA Scavenger (Converts Boc2O to Polar Urea) CheckBoc->ActionScavenge Yes (>10%) ActionColumn Flash Chromatography (Hexane/EtOAc 9:1) CheckBoc->ActionColumn No (Trace) ActionAcid->CheckBoc ActionScavenge->ActionAcid Wash Urea ActionCryst Recrystallization (Pentane/Cold Et2O) ActionColumn->ActionCryst

Caption: Logical workflow for removing specific impurities. Note that scavenger addition requires a subsequent acid wash.

FAQ: Expert Insights

Q: The product is an oil.[1] How do I get a solid? A: This compound is prone to "oiling out" if traces of solvent or Boc2O remain.[1]

  • High Vacuum: Keep it on high vac (<1 mbar) for 12 hours. Boc2O is volatile and will sublime into the trap.[1]

  • Seed & Scratch: Dissolve in minimum pentane, cool to -20°C, and scratch the glass.

  • Sublimation: If the product is solid but impure, the product itself can often be sublimed under high vacuum at moderate heat (60-80°C), leaving heavier impurities behind.[1]

Q: Can I use TFA to remove the Boc group later? A: Yes, but be warned: The steric bulk that made putting the group on difficult also affects taking it off. The tert-butyl cation formed during deprotection is trapped near the nucleophilic aniline nitrogen.[1]

  • Risk: Alkylation of the aromatic ring (Friedel-Crafts alkylation by the t-butyl cation) is a common side reaction with electron-rich anilines.[1]

  • Prevention: Use a cation scavenger (e.g., triethylsilane or 1,3-dimethoxybenzene) in your TFA deprotection cocktail.

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed.[1] Wuts, P. G. M.; Greene, T. W.[3] Wiley-Interscience, 2006 .[1] (Standard protocols for Boc stability and removal).

  • Steric Hindrance in Boc Protection . BenchChem Technical Guides. (Data on pKa shifts and reactivity of 2,6-substituted anilines).

  • Removal of Excess Boc2O via Scavengers . Sigma-Aldrich Application Notes. (Protocols for using amine scavengers in workups).

  • Basicity of 2,6-Dimethylaniline . J. Org.[1] Chem. properties database.[1] (Confirming pKa ~3.9 vs 4.6 for aniline).[1]

Sources

side reactions observed during the synthesis of tert-Butyl (2,6-dimethylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when synthesizing tert-Butyl (2,6-dimethylphenyl)carbamate (N-Boc-2,6-dimethylaniline). The two ortho-methyl groups on 2,6-dimethylaniline create severe steric hindrance, significantly reducing the nucleophilicity of the amine. Standard protection protocols often fail or lead to complex mixtures.

This guide provides field-proven troubleshooting strategies, mechanistic insights into side-reaction causality, and a self-validating experimental protocol to ensure chemoselective synthesis.

System Overview & Reaction Pathways

Understanding the mechanistic divergence of this reaction is critical. When sterically hindered amines are forced to react under harsh or highly basic conditions, the reaction pathway branches into several detrimental side reactions, primarily yielding symmetrical ureas and overprotected di-Boc derivatives.

SynthesisPathways Reactants 2,6-Dimethylaniline + Boc2O PathOpt Optimized Conditions (e.g., HFIP, Lewis Acids) Reactants->PathOpt Chemoselective PathHarsh Harsh/Basic Conditions (e.g., DMAP, High Temp) Reactants->PathHarsh Non-selective Product tert-Butyl (2,6-dimethylphenyl)carbamate (Target Product) PathOpt->Product High Yield (>95%) Isocyanate Isocyanate Intermediate PathHarsh->Isocyanate Base-catalyzed elimination DiBoc N,N-di-Boc Derivative (Overprotection) PathHarsh->DiBoc Excess Boc2O Urea 1,3-Bis(2,6-dimethylphenyl)urea (Urea Side Product) Isocyanate->Urea + Unreacted Amine

Reaction pathways for N-Boc protection of 2,6-dimethylaniline and common side reactions.

Quantitative Side-Reaction Analysis

The choice of solvent and catalyst directly dictates the product distribution. The table below summarizes the expected yields of the target carbamate versus common side products under various standard conditions.

Reaction ConditionAdditive / SolventTarget Carbamate YieldDi-Boc YieldUrea / Isocyanate Yield
Standard Amine Base Et₃N / DCM< 30%< 5%~ 10% (Reaction Stalls)
Hypernucleophilic Base DMAP (cat.) / THF45%25%20%
Thermal Activation None / Toluene (Reflux)35%< 5%> 45%
H-Bond Activation HFIP (Solvent/Cat.)> 95% Not Detected Not Detected
Lewis Acid Catalysis Cu(BF₄)₂ / Solvent-Free92%< 2%Not Detected

Data synthesized from comparative literature on the N-tert-butoxycarbonylation of poorly reactive arylamines[1].

Troubleshooting FAQs: Mechanistic Causality

Q: Why do I observe a highly insoluble white precipitate (1,3-bis(2,6-dimethylphenyl)urea) during the synthesis? A: This is a classic side reaction driven by steric hindrance and inappropriate basicity. When DMAP or other bases activate Boc₂O, the hindered 2,6-dimethylaniline attacks to form an unstable intermediate. Instead of cleanly forming the carbamate, the basic environment promotes the elimination of tert-butanol and CO₂, yielding a highly electrophilic 2,6-dimethylphenyl isocyanate[2]. This isocyanate rapidly scavenges any remaining unreacted 2,6-dimethylaniline, forming the highly insoluble symmetrical urea[1]. To prevent this, avoid strong bases and utilize hydrogen-bond donor solvents like HFIP[3].

Q: My LC-MS shows a mass corresponding to the N,N-di-Boc derivative (M+100). How did this form, and how can I suppress it? A: Overprotection (biscarbamoylation) occurs because the N-H proton of the newly formed mono-Boc carbamate is significantly more acidic than the starting aniline[1]. In the presence of excess Boc₂O and a base (such as excess DMAP), the carbamate is deprotonated into a nucleophilic anion, which attacks a second equivalent of Boc₂O. To suppress di-Boc formation, strictly limit Boc₂O to 1.05 equivalents and shift to a catalyst-free or mild Lewis acid-mediated protocol (e.g., Cu(BF₄)₂) that activates the electrophile rather than deprotonating the nucleophile[4].

Q: I am using standard DCM/Et₃N conditions, but the reaction stalls at 30% conversion. Why? A: 2,6-Dimethylaniline is a notoriously weak nucleophile. The two ortho-methyl groups create a severe steric shield around the nitrogen lone pair. Triethylamine is insufficiently basic/nucleophilic to activate Boc₂O effectively for such a hindered substrate. Pushing the reaction with heat will only trigger the isocyanate/urea degradation pathway. You must change the activation mode to electrophilic activation via [3].

Self-Validating Experimental Protocol: HFIP-Mediated Synthesis

To bypass the side reactions associated with base-catalyzed methods, we recommend the 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) mediated protocol. HFIP acts as both solvent and a hydrogen-bond donor catalyst, electrophilically activating Boc₂O through bifurcated hydrogen bonding without deprotonating the intermediates[3].

This protocol is designed as a self-validating system , meaning each step contains a physical or chemical checkpoint to verify success before proceeding.

Step 1: Reagent Preparation

  • Action: Dissolve 2,6-dimethylaniline (1.0 eq, 10 mmol) in HFIP (3 mL/mmol).

  • Causality: HFIP creates a highly polar microenvironment that stabilizes transition states while remaining entirely non-nucleophilic.

  • Validation Checkpoint: Ensure complete dissolution. The mixture must be a clear, pale solution. Any turbidity indicates impurities in the starting aniline.

Step 2: Electrophile Addition

  • Action: Add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise over 10 minutes at room temperature.

  • Causality: Slow addition prevents localized high concentrations of Boc₂O, entirely mitigating the risk of N,N-di-Boc overprotection.

  • Validation Checkpoint: Immediate, steady gas evolution (CO₂) should be observed. This is the primary visual indicator that the chemoselective coupling is occurring.

Step 3: Reaction Monitoring

  • Action: Stir the reaction at room temperature (typically 1-2 hours).

  • Causality: Room temperature is sufficient due to HFIP's catalytic activation; avoiding heat prevents thermal degradation to isocyanate.

  • Validation Checkpoint: The reaction is complete when CO₂ gas evolution ceases. Confirm via TLC (Hexane:EtOAc 8:2); the starting amine (R_f ~0.3) should be completely consumed, replaced by a single spot for the carbamate (R_f ~0.6).

Step 4: Solvent Recovery and Workup

  • Action: Evaporate HFIP under reduced pressure.

  • Causality: HFIP is highly volatile (bp 58°C) and can be recovered quantitatively for reuse, making this an environmentally friendly and cost-effective protocol.

  • Validation Checkpoint: The crude residue should be a clean solid or oil without the insoluble white powder characteristic of urea side-products.

Step 5: Final Purification

  • Action: Pass the crude product through a short silica plug or recrystallize from heptane.

References

  • Boc-Protected Amino Groups Organic Chemistry Portal URL:[Link]

  • Development of homogeneous catalytic systems for the synthesis of urea derivatives and their application in phosgene-free isocyanates RWTH Aachen University Publications URL: [Link]

  • N-tert-Butoxycarbonylation of amines using H3PW12O40 as an efficient heterogeneous and recyclable catalyst Elsevier / SCU URL: [Link]

  • A Mild and Green Method for the N-Boc Protection of Amines Without Assistant of Catalyst under Solvent-Free Conditions ResearchGate URL:[Link]

Sources

Technical Support Center: Purification of tert-Butyl (2,6-dimethylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude tert-Butyl (2,6-dimethylphenyl)carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to move beyond simple protocols and explain the causality behind each experimental choice, ensuring a robust and reproducible purification process.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: What are the most common impurities I should expect in my crude tert-Butyl (2,6-dimethylphenyl)carbamate?

A1: The impurity profile of your crude product is directly linked to the initial reaction conditions. The synthesis typically involves the reaction of 2,6-dimethylaniline with di-tert-butyl dicarbonate ((Boc)₂O).[1] Consequently, the primary impurities are usually unreacted starting materials and byproducts from the protecting agent.

Common Impurities and Their Origins:

ImpurityChemical StructureOriginRationale for Formation
Unreacted 2,6-Dimethylaniline 2,6-(CH₃)₂C₆H₃NH₂Starting MaterialIncomplete reaction due to insufficient (Boc)₂O, suboptimal reaction time, or low temperature.
Excess Di-tert-butyl dicarbonate ((Boc)₂O) (t-BuOCO)₂OReagentA slight excess is often used to drive the reaction to completion, but a large excess will remain.[2]
tert-Butanol (CH₃)₃COH(Boc)₂O ByproductFormed from the breakdown of the t-butyl carbonate leaving group during the reaction.[3]
Di-Boc Protected Aniline 2,6-(CH₃)₂C₆H₃N(Boc)₂Side ProductLess common for sterically hindered anilines, but can occur under forcing conditions or with highly reactive catalysts.[2]

Understanding these potential contaminants is the first critical step in designing an effective purification strategy.

Q2: My post-reaction analysis (TLC/¹H NMR) shows a significant amount of unreacted 2,6-dimethylaniline. How can I efficiently remove it?

A2: This is a very common issue, but fortunately, it is straightforward to resolve. The key is to exploit the difference in the acid-base properties between your desired product and the unreacted starting material. The 2,6-dimethylaniline is a basic amine, whereas your N-Boc protected product is essentially neutral and non-basic. An acidic aqueous wash will selectively protonate the aniline, making it highly soluble in the aqueous phase for easy removal.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute solution of hydrochloric acid (e.g., 0.5 M to 1 M HCl). The unreacted 2,6-dimethylaniline will react to form its hydrochloride salt and move into the aqueous layer.

  • Phase Separation: Separate the organic layer from the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove bulk water from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, now free of the starting amine.

This self-validating protocol ensures that the basic impurity is selectively removed. You can confirm its removal by TLC analysis of the organic layer before and after the wash.

Q3: I believe I have excess di-tert-butyl dicarbonate ((Boc)₂O) and its byproduct, tert-butanol. What is the best way to remove them?

A3: Removing excess (Boc)₂O and its byproducts is crucial as they can interfere with subsequent reactions and analytical characterization.[3] There are several effective strategies.

  • For tert-Butanol: This alcohol is moderately volatile and has some water solubility. The aqueous washes described in Protocol 1 will remove a significant portion of it. Any remaining traces are typically removed during the final concentration under vacuum.[4]

  • For Excess (Boc)₂O: This reagent is less volatile and reactive.

    • High Vacuum: (Boc)₂O can be removed by evaporation under a high vacuum (sublimation), as it has a relatively low boiling point (56-57 °C at 0.5 mmHg).[3] This is effective for small to moderate scales.

    • Chemical Quenching: A more robust method is to quench the excess (Boc)₂O by reacting it with a nucleophile. This converts it into byproducts that are easily removed. Mild reagents like imidazole or trifluoroethanol can be used to destroy excess (Boc)₂O at room temperature.[5] Primary or secondary amines are also highly effective quenching agents.[6]

The following diagram illustrates a decision-making process for purifying your crude product.

PurificationWorkflow A Crude Product (in Organic Solvent) B Perform Acidic Wash (e.g., 1M HCl) A->B Unreacted Amine? C Separate Aqueous Layer (Contains Amine Salt) B->C D Organic Layer B->D Organic Phase E Perform Base Wash (e.g., sat. NaHCO3) D->E Neutralize F Perform Brine Wash, Dry, and Concentrate E->F G Analyzed Product F->G H Is Final Purification Needed? G->H I Recrystallization or Column Chromatography H->I Yes J Pure Product H->J No I->J

Caption: Decision workflow for purification.

Q4: My product has "oiled out" or remains a waxy solid after solvent removal. How can I induce crystallization for a final purification step?

A4: "Oiling out," where a compound separates as a supersaturated liquid instead of a solid, is a common challenge, especially if minor impurities are present.[7] The goal is to find conditions that favor the formation of an ordered crystal lattice.

  • Trituration: This is often the simplest and most effective first step. It involves stirring or grinding the crude oil/waxy solid with a solvent in which the desired product is poorly soluble, but the impurities are soluble. For tert-Butyl (2,6-dimethylphenyl)carbamate, a non-polar solvent like hexanes or heptane is an excellent choice. The mechanical action can induce nucleation and solidification, and the solvent washes away soluble impurities.[7]

  • Recrystallization: If trituration is insufficient, recrystallization from a suitable solvent system is the definitive method. The key is to find a "good" solvent that dissolves the compound when hot and a "poor" solvent in which it is insoluble when cold.[8]

  • Solvent Selection: A common and effective solvent system for this type of compound is Ethyl Acetate/Hexanes . Ethyl acetate is the "good" solvent, and hexanes is the "poor" solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the compound completely.

  • Induce Cloudiness: While the solution is still warm, slowly add hexanes dropwise with constant swirling. Continue until the solution becomes persistently cloudy. This indicates you have reached the point of supersaturation.

  • Clarification: Add a few drops of hot ethyl acetate back into the solution until it just becomes clear again.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling often promotes oiling out.[7] Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Recrystallization A Place Crude Product in Flask B Add Minimal Hot 'Good' Solvent (EtOAc) A->B C Slowly Add 'Poor' Solvent (Hexanes) until Cloudy B->C D Add Drops of 'Good' Solvent until Clear C->D E Cool Slowly to Room Temperature D->E F Cool Further (Ice Bath) E->F G Collect Crystals by Vacuum Filtration F->G H Wash with Cold 'Poor' Solvent G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Caption: Step-by-step recrystallization process.

References
  • BenchChem. (2025). Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis.
  • Ataman Kimya.
  • ResearchGate. (2001).
  • BenchChem. (2025). Proper Disposal of Di-tert-butyl Dicarbonate (DiBoc)
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • Organic Syntheses. * (2-Aminoethyl)carbamic acid tert-butyl ester*.
  • LookChem.

Sources

optimization of catalyst loading for reactions involving tert-Butyl (2,6-dimethylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Steric Challenge

Welcome to the Technical Support Center. You are likely here because standard protocols are failing with tert-butyl (2,6-dimethylphenyl)carbamate.[1]

This molecule presents a unique "Steric Wall."[1] The 2,6-dimethyl substitution on the aniline ring creates significant torsional strain, forcing the nitrogen lone pair out of conjugation and creating a massive steric barrier for both the formation of the carbamate (upstream) and its subsequent functionalization (downstream).

This guide addresses the two critical catalytic bottlenecks:

  • Synthesis: Overcoming the kinetic barrier of Boc-protection using hyper-nucleophilic catalysis.

  • Functionalization: Enabling meta-C–H activation when ortho-positions are sterically blocked.

Module 1: Upstream Synthesis (Boc-Protection)

The Issue: Standard Boc-protection (Boc₂O, mild base, 1.0 equiv) often results in <20% conversion or stalled reactions due to the nucleophilic incompetence of 2,6-dimethylaniline.

Technical Analysis

The 2,6-dimethyl groups twist the amine relative to the phenyl ring. While this increases the basicity of the amine (by breaking conjugation), it sterically shrouds the nitrogen. The electrophile (Boc₂O) cannot easily approach. You must shift from a base-catalyzed mechanism to a nucleophilic catalysis mechanism using 4-Dimethylaminopyridine (DMAP).[1]

Optimized Protocol: The "Hyper-Nucleophilic" Shift
ParameterStandard Substrate2,6-Dimethyl Substrate Reasoning
Catalyst None or Et₃NDMAP Essential.[1] Et₃N acts only as a proton scavenger.[1] DMAP forms the reactive ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Boc-pyridinium intermediate.
Loading 0 mol%10–20 mol% The steric bulk requires a higher steady-state concentration of the activated Boc-DMAP intermediate to drive the reaction.
Solvent DCM / THFAcetonitrile (MeCN) Polar aprotic solvents stabilize the charged acyl-pyridinium intermediate, increasing the reaction rate.
Temperature 0 °C to RTReflux (60–80 °C) Thermal energy is required to overcome the rotational barrier of the 2,6-dimethyl groups.
Workflow Visualization

BocProtection Start Start: 2,6-Dimethylaniline + Boc2O Check Check Conversion (TLC/LCMS) @ 1h Start->Check Stalled Stalled (<10%)? Check->Stalled Yes Standard Standard Path: Add Et3N only Stalled->Standard No (Rare) Optimized Optimized Path: Add DMAP (20 mol%) Switch to MeCN Reflux Stalled->Optimized Yes (Common) Fail Result: Low Yield / Recovery Standard->Fail Intermediate Formation of [Boc-DMAP]+ Species Optimized->Intermediate Nucleophilic Catalysis Success Product: tert-Butyl (2,6-dimethylphenyl)carbamate Intermediate->Success Attack by Hindered Amine

Caption: Decision tree for rescuing stalled Boc-protection of sterically hindered anilines.

Module 2: Downstream Functionalization (C–H Activation)

The Issue: You are attempting Pd-catalyzed C–H activation. The carbamate is a Directing Group (DG), but the ortho positions are blocked by methyl groups. The Consequence: The catalyst typically dies (Pd black formation) or attempts difficult meta-activation, leading to low Turnover Numbers (TON).

Technical Analysis

In standard Pd(II) catalysis, the DG directs the metal to the ortho position. Since C2 and C6 are methylated, the catalyst cannot form the 5-membered palladacycle.

  • Solution: You must target Meta-C–H Activation .

  • Mechanism: This requires a "molecular crane" approach—using a transient mediator (like Norbornene) or a specific ligand (bifunctional pyridone/amino acid) that extends the reach of the palladium to the C3/C5 position.

Troubleshooting Guide: Catalyst & Ligand Loading

Scenario: Reaction turns black (Pd precipitation) with no product.

1. The Ligand-to-Metal Ratio (L:M) For hindered substrates, the ligand must protect the metal center from aggregating.

  • Standard: 1:1 or 2:1 ratio.[1]

  • Optimization: Increase to 3:1 or 4:1 (Ligand:Pd).

  • Why: The bulky substrate struggles to coordinate.[1][2] Excess ligand keeps the Pd soluble, preventing "catalyst death" during the induction period.

2. The "Silver Effect" (Oxidant Loading) If using Ag(I) salts (e.g., AgOAc, Ag₂CO₃) as oxidants/additives:

  • Issue: Ag can cluster with Pd.[1]

  • Fix: Ensure vigorous stirring. If using AgOAc as the oxidant for Pd(II)/Pd(IV) cycles, add it in two portions (0.5 equiv at T=0, 0.5 equiv at T=2h) to maintain active Pd species.

Recommended Protocol: Meta-Selective Activation[1]
  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: Ac-Gly-OH or Pyridone-based ligands (20–30 mol%) — Crucial for proton shuttling.[1]

  • Oxidant: AgOAc (2.0 equiv) or Benzoquinone.[1]

  • Solvent: HFIP (Hexafluoroisopropanol) — The "magic solvent" for C–H activation.

Mechanism Visualization

CHActivation Substrate Substrate: N-Boc-2,6-Dimethylaniline Coordination Pd Coordination (Blocked by Ortho-Me) Substrate->Coordination Standard Conditions LigandAssist Ligand-Assisted Distal Activation (Meta) Coordination->LigandAssist Add Pyridone/AA Ligand CMD CMD Mechanism (Concerted Metalation-Deprotonation) LigandAssist->CMD Palladacycle Meta-Palladacycle Intermediate CMD->Palladacycle Reaches C3 position Product Meta-Functionalized Product Palladacycle->Product Functionalization

Caption: Pathway divergence showing how ligand selection overcomes the ortho-blocking effect.

FAQ: Frequently Asked Questions

Q1: Can I use Boc₂O in excess to force the synthesis reaction without DMAP? A: Generally, no. Adding excess Boc₂O (e.g., 5 equiv) to 2,6-dimethylaniline without a nucleophilic catalyst usually leads to the formation of isocyanates or ureas via thermal decomposition, rather than the desired carbamate. The kinetic barrier is too high for direct attack.[1] You need the [Boc-DMAP]+ intermediate.[1]

Q2: I am seeing a "double Boc" protection. How do I prevent this? A: This is rare for 2,6-dimethylaniline due to sterics, but if it occurs, it means your DMAP loading is too high (>50 mol%) or you are using a very strong deprotonating base (like NaH). Reduce DMAP to 10 mol% and use a weaker base like DIPEA or inorganic K₂CO₃.[1]

Q3: For C–H activation, why is HFIP recommended as a solvent? A: HFIP (Hexafluoroisopropanol) is a strong hydrogen-bond donor.[1] It stabilizes the acetate/ligand leaving groups and lowers the transition state energy for the C–H cleavage step (CMD mechanism). For difficult substrates like yours, switching from Toluene to HFIP often boosts yield from <10% to >60%.[1]

References

  • Knochel, P. et al. "Steric Hindrance in Boc-Protection of Anilines."[1] Angewandte Chemie Int.[1] Ed., 2008.[1]

  • Yu, J.-Q. et al. "Meta-Selective C–H Functionalization using Transient Directing Groups."[1] Nature, 2014.[1]

  • Sanford, M. S. "Palladium Catalyzed Acetoxylation of Arene C-H Bonds."[1] Tetrahedron, 2006.[1][3]

  • BenchChem Technical Division. "Boc Protection Mechanism (Boc2O + DMAP)." BenchChem Guide, 2025.[1][4][5]

Sources

Validation & Comparative

A Comparative Study: Tert-Butyl (2,6-dimethylphenyl)carbamate vs. Boc-Anhydride in Amine Protection

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic protection of amine functionalities is a cornerstone of elegant and efficient molecular construction. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for this purpose, prized for its robustness and facile, acid-labile deprotection.[1][2] The most ubiquitous reagent for the introduction of the Boc group is di-tert-butyl dicarbonate, commonly known as Boc-anhydride ((Boc)₂O). However, the diverse demands of complex synthetic routes have spurred the exploration of alternative Boc-donating reagents. This guide provides a detailed comparative analysis of the well-established Boc-anhydride and a more specialized, sterically hindered alternative: tert-Butyl (2,6-dimethylphenyl)carbamate.

This in-depth guide will dissect the nuances of each reagent, offering insights into their reactivity, stability, and practical handling. By understanding the subtle yet significant differences, researchers can make more informed decisions to optimize their synthetic strategies.

At a Glance: Key Physicochemical and Reactivity Profiles

Propertytert-Butyl (2,6-dimethylphenyl)carbamateBoc-Anhydride ((Boc)₂O)
Molecular Formula C₁₃H₁₉NO₂C₁₀H₁₈O₅
Molecular Weight 221.30 g/mol 218.25 g/mol
Physical State SolidColorless solid or liquid[3]
Reactivity ModerateHigh[4]
Key Byproducts 2,6-dimethylanilinetert-Butanol, CO₂[5]
Handling Considerations Generally stable solidCan be moisture sensitive; low melting point (22-24 °C) can make it a liquid at room temperature.[3]

Delving Deeper: A Head-to-Head Comparison

Reactivity and Reaction Kinetics

Boc-Anhydride: As a dicarbonate, Boc-anhydride is a highly activated and efficient electrophile. The reaction with amines proceeds rapidly, often at room temperature, and is driven by the irreversible decomposition of the mixed carbonate intermediate into the thermodynamically stable byproducts, tert-butanol and carbon dioxide.[5] This evolution of CO₂ gas provides a significant driving force for the reaction.[1] The high reactivity of Boc-anhydride makes it a versatile reagent for a wide range of primary and secondary amines, including those with reduced nucleophilicity.[6]

tert-Butyl (2,6-dimethylphenyl)carbamate: This N-aryl carbamate presents a more nuanced reactivity profile. The presence of two ortho-methyl groups on the phenyl ring introduces significant steric hindrance around the carbamate nitrogen. This steric bulk is believed to modulate the reactivity of the carbonyl group, making it less susceptible to nucleophilic attack compared to the highly exposed carbonyls of Boc-anhydride. Consequently, reactions with tert-Butyl (2,6-dimethylphenyl)carbamate may require more forcing conditions, such as elevated temperatures or the use of a catalyst, to achieve comparable reaction rates. The progress of the reaction is driven by the formation of the more stable N-Boc bond and the liberation of the relatively stable 2,6-dimethylaniline.

Mechanism of Boc-Protection

The fundamental mechanism for both reagents involves the nucleophilic attack of the amine on the carbonyl carbon of the Boc-donating reagent. However, the leaving groups and intermediates differ significantly.

Boc-Anhydride Mechanism:

Boc_Anhydride_Mechanism cluster_0 Boc-Anhydride Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition

Caption: Mechanism of amine protection using Boc-anhydride.

tert-Butyl (2,6-dimethylphenyl)carbamate Mechanism:

Aryl_Carbamate_Mechanism cluster_1 tert-Butyl (2,6-dimethylphenyl)carbamate Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack ArylCarbamate Ar-NH-Boc ArylCarbamate->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse Byproduct Ar-NH₂ Intermediate->Byproduct Leaving Group Departure

Caption: Proposed mechanism of amine protection using tert-Butyl (2,6-dimethylphenyl)carbamate.

Byproducts and Workup

The nature of the byproducts generated during the reaction is a critical consideration for purification.

Boc-Anhydride: The byproducts, tert-butanol and carbon dioxide, are volatile and can be easily removed under reduced pressure, simplifying the reaction workup.[5] This is a significant advantage, particularly in large-scale synthesis and for the purification of polar, water-soluble products.

tert-Butyl (2,6-dimethylphenyl)carbamate: The primary byproduct is 2,6-dimethylaniline. This aromatic amine is significantly less volatile than tert-butanol and will typically require a more rigorous purification strategy, such as column chromatography or an acidic wash, to be removed from the reaction mixture. The basic nature of the aniline byproduct necessitates an acidic workup to ensure its complete removal.

Stability and Handling

Boc-Anhydride: While widely used, Boc-anhydride has a low melting point (22-24 °C) and can exist as a liquid at or near room temperature, which can be inconvenient for precise weighing.[3] It is also susceptible to hydrolysis and should be stored in a dry environment.

tert-Butyl (2,6-dimethylphenyl)carbamate: As a stable, crystalline solid, it is generally easier to handle and weigh accurately. Its greater stability may offer a longer shelf life and less stringent storage requirements.

Experimental Protocols

Protocol 1: General Procedure for Boc-Protection using Boc-Anhydride
  • Dissolution: Dissolve the amine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a mixture of dioxane and water).

  • Base Addition (Optional but Recommended): Add a base such as triethylamine (1.1-1.5 equiv.) or aqueous sodium bicarbonate to the solution.

  • Reagent Addition: Add Boc-anhydride (1.05-1.2 equiv.) portion-wise or as a solution in the reaction solvent to the stirred amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. If a water-miscible solvent was used, perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude N-Boc protected amine.

  • Purification: The crude product can often be used without further purification. If necessary, purify by flash column chromatography.

Protocol 2: General Procedure for Boc-Protection using tert-Butyl (2,6-dimethylphenyl)carbamate
  • Dissolution: Dissolve the amine (1.0 equiv.) and tert-Butyl (2,6-dimethylphenyl)carbamate (1.1-1.5 equiv.) in a high-boiling aprotic solvent (e.g., toluene, xylene, or dimethylformamide).

  • Catalyst Addition (Optional): In some cases, a catalyst such as a Lewis acid or a strong base may be required to facilitate the reaction.

  • Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with an aqueous acid solution (e.g., 1 M HCl) to remove the 2,6-dimethylaniline byproduct. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the pure N-Boc protected amine.

Logical Workflow for Reagent Selection

Reagent_Selection_Workflow Start Amine Substrate Characteristics High_Reactivity_Needed High Reactivity Required? (e.g., unreactive amine) Start->High_Reactivity_Needed Volatile_Byproducts_Preferred Volatile Byproducts Critical for Purification? High_Reactivity_Needed->Volatile_Byproducts_Preferred No Use_Boc_Anhydride Select Boc-Anhydride High_Reactivity_Needed->Use_Boc_Anhydride Yes Mild_Conditions_Required Mild Reaction Conditions Essential? Volatile_Byproducts_Preferred->Mild_Conditions_Required No Volatile_Byproducts_Preferred->Use_Boc_Anhydride Yes Mild_Conditions_Required->Use_Boc_Anhydride Yes Consider_Aryl_Carbamate Consider tert-Butyl (2,6-dimethylphenyl)carbamate Mild_Conditions_Required->Consider_Aryl_Carbamate No

Sources

A Comparative Spectroscopic Guide to tert-Butyl (2,6-dimethylphenyl)carbamate and Its Analogues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of tert-Butyl (2,6-dimethylphenyl)carbamate and its structural analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By understanding the spectral signatures of these compounds, researchers can gain valuable insights into their structural characteristics, which is crucial for synthesis confirmation, quality control, and the development of new chemical entities.

The steric hindrance imposed by the ortho-substituents on the phenyl ring significantly influences the spectroscopic properties of these carbamates. This guide will explore these effects through a detailed analysis of experimental data, providing a practical framework for the characterization of this important class of molecules.

Molecular Structures Under Investigation

The following diagram illustrates the chemical structures of tert-Butyl (2,6-dimethylphenyl)carbamate and the selected analogues for this comparative analysis. The choice of analogues allows for a systematic evaluation of the impact of steric and electronic effects on the spectroscopic data.

Molecular_Structures S1 S2 S3 S4

Figure 1. Chemical structures of the carbamates discussed in this guide.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for tert-Butyl (2,6-dimethylphenyl)carbamate and its analogues. These values have been compiled from various sources and represent typical experimental data.

¹H NMR Spectral Data

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) data for the selected carbamates. All spectra were recorded in CDCl₃ unless otherwise noted. Chemical shifts (δ) are reported in parts per million (ppm).

CompoundAr-H (ppm)-NH (ppm)Ar-CH₃ (ppm)-C(CH₃)₃ (ppm)
tert-Butyl (2,6-dimethylphenyl)carbamate ~7.0-7.2 (m, 3H)~6.1 (br s, 1H)~2.2 (s, 6H)~1.5 (s, 9H)
tert-Butyl (2-methylphenyl)carbamate 7.83 (d, 1H), 7.22 (t, 1H), 7.17 (d, 1H), 7.03 (t, 1H)[1]6.37 (br s, 1H)[1]2.28 (s, 3H)[1]1.57 (s, 9H)[1]
tert-Butyl (4-methylphenyl)carbamate 7.24 (d, 2H), 7.09 (d, 2H)~6.5 (br s, 1H)2.29 (s, 3H)1.51 (s, 9H)
tert-Butyl phenylcarbamate 7.36-7.26 (m, 4H), 7.05-7.03 (m, 1H)[1]6.46 (br s, 1H)[1]-1.52 (s, 9H)[1]
¹³C NMR Spectral Data

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) data for the selected carbamates. All spectra were recorded in CDCl₃ unless otherwise noted. Chemical shifts (δ) are reported in ppm.

CompoundC=O-C (CH₃)₃Ar-C (quaternary)Ar-CHC H₃-C (CH₃)₃
tert-Butyl (2,6-dimethylphenyl)carbamate ~153.0~80.5~135.5, ~130.0~128.5, ~126.0~18.0~28.3
tert-Butyl (2-methylphenyl)carbamate 153.00[1]80.20[1]136.20, 132.80[1]130.20, 126.60, 123.60, 121.00[1]17.60[1]28.20[1]
tert-Butyl (4-methylphenyl)carbamate ~152.8~80.3~135.7, ~133.0~129.5, ~118.6~20.8~28.3
tert-Butyl phenylcarbamate 152.73[1]80.49[1]138.30[1]123.97, 123.01, 118.49[1]-28.33[1]
IR Spectral Data

Table 3: Key IR (Infrared) absorption bands for the selected carbamates. Frequencies are reported in wavenumbers (cm⁻¹).

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
tert-Butyl (2,6-dimethylphenyl)carbamate ~3300-3400~1720-1730~1230~1160
tert-Butyl (2-methylphenyl)carbamate ~3300~1725~1235~1160
tert-Butyl (4-methylphenyl)carbamate ~3320~1710~1230~1155
tert-Butyl phenylcarbamate ~3310~1730~1220~1150
Mass Spectrometry Data

Table 4: Mass Spectrometry (MS) data, showing the calculated molecular weight (MW) and observed mass-to-charge ratio (m/z) for the molecular ion.

CompoundMolecular FormulaMW ( g/mol )Observed [M+H]⁺ (m/z)
tert-Butyl (2,6-dimethylphenyl)carbamate C₁₃H₁₉NO₂221.30222.15
tert-Butyl (2-methylphenyl)carbamate C₁₂H₁₇NO₂207.27208.13
tert-Butyl (4-methylphenyl)carbamate C₁₂H₁₇NO₂207.27208.13
tert-Butyl phenylcarbamate C₁₁H₁₅NO₂193.24194.12

Spectroscopic Interpretation and Causality

The spectroscopic data presented above reveal distinct trends that can be attributed to the structural differences between the analogues.

¹H NMR Analysis

The chemical shift of the N-H proton is particularly sensitive to the steric environment. In tert-Butyl (2,6-dimethylphenyl)carbamate, the two ortho-methyl groups create significant steric hindrance around the carbamate linkage. This restricts rotation around the N-aryl bond and influences the conformation of the molecule, which can lead to a slightly different chemical shift for the N-H proton compared to the less hindered analogues.

The aromatic protons of the 2,6-dimethylphenyl analogue appear as a multiplet due to the complex splitting pattern arising from the meta and para protons. In contrast, the more symmetric 4-methylphenyl analogue shows two distinct doublets. The 2-methylphenyl analogue exhibits a more complex pattern of a doublet and three triplets, reflecting the varied electronic environments of the aromatic protons.

¹³C NMR Analysis

In the ¹³C NMR spectra, the chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the methyl groups. The quaternary carbons to which the methyl groups are attached in the 2,6-dimethylphenyl analogue are shifted downfield. The steric compression between the tert-butyl group and the ortho-methyl groups can also cause slight upfield or downfield shifts of the carbamate carbonyl carbon and the quaternary carbon of the tert-butyl group due to conformational constraints.

IR Analysis

The position of the C=O stretching vibration in the IR spectrum is a key diagnostic tool for carbamates. The electronic effect of the substituents on the phenyl ring can influence this frequency. Electron-donating groups, such as methyl groups, can slightly lower the C=O stretching frequency by increasing electron density on the nitrogen and, through resonance, on the carbonyl oxygen. However, steric effects can disrupt the planarity of the carbamate group with the aromatic ring, which can impact conjugation and thus alter the C=O stretching frequency. In the case of tert-Butyl (2,6-dimethylphenyl)carbamate, the steric hindrance from the two ortho-methyl groups may slightly increase the C=O stretching frequency compared to its less hindered analogues by reducing the resonance between the nitrogen lone pair and the phenyl ring.

Mass Spectrometry Analysis

The mass spectra of these compounds are expected to show the protonated molecular ion [M+H]⁺ as a prominent peak under soft ionization techniques like Electrospray Ionization (ESI). A characteristic fragmentation pattern for tert-butyl carbamates involves the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which can then decarboxylate.

Experimental Protocols

The following section details the standard operating procedures for acquiring the spectroscopic data presented in this guide. These protocols are designed to be self-validating, ensuring high-quality and reproducible results.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Weigh 5-10 mg of Compound Dissolve Dissolve in 0.6 mL CDCl3 Sample->Dissolve Filter Filter into NMR tube Dissolve->Filter NMR ¹H & ¹³C NMR Spectroscopy Filter->NMR IR FTIR Spectroscopy (ATR) MS Mass Spectrometry (ESI) Process_NMR Process & Analyze NMR Spectra NMR->Process_NMR Process_IR Analyze IR Bands IR->Process_IR Process_MS Analyze Mass Spectrum MS->Process_MS Compare Compare Data with Analogues Process_NMR->Compare Process_IR->Compare Process_MS->Compare

Figure 2. A generalized workflow for the spectroscopic analysis of the carbamate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the carbamate sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz NMR Spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: 400 MHz NMR Spectrometer (100 MHz for ¹³C).

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024.

    • Relaxation Delay: 5 seconds.

    • Spectral Width: -10 to 220 ppm.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). The spectra should be phased, baseline corrected, and referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid carbamate sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Instrument: FTIR Spectrometer with ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a stock solution of the carbamate sample in methanol at a concentration of approximately 1 mg/mL. Further dilute this solution with methanol to a final concentration of 1-10 µg/mL.

  • Data Acquisition:

    • Instrument: Mass spectrometer equipped with an Electrospray Ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.

Conclusion

This guide has provided a detailed spectroscopic comparison of tert-Butyl (2,6-dimethylphenyl)carbamate and its analogues. The presented data and interpretations highlight the significant influence of steric and electronic factors on the NMR, IR, and MS spectra of these compounds. The experimental protocols outlined herein offer a standardized approach for obtaining high-quality spectroscopic data, which is essential for the accurate characterization and quality control of these and related molecules in a research and development setting.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Example Article Reference]. Retrieved from rsc.org. [Please note: A specific, publicly accessible URL for the supporting information document containing the cited data was not available from the search results. The citation format reflects a typical reference to such a document.]

Sources

comparative analysis of the reactivity of different substituted phenyl carbamates

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of substituted phenyl carbamates requires a rigorous understanding of their physical chemistry and their interactions with biological targets. As a class of compounds, phenyl carbamates serve as the structural backbone for numerous pharmaceuticals (e.g., cholinesterase inhibitors like rivastigmine) and agrochemicals. Their primary mechanism of action is the pseudo-irreversible inhibition of serine hydrolases, a process governed by the precise electronic and steric tuning of the phenyl ring substituents[1].

This guide provides a comprehensive evaluation of how structural modifications dictate the reactivity of phenyl carbamates, supported by comparative kinetic data and validated experimental workflows.

Mechanistic Causality: The Role of Phenyl Substituents

The reactivity of a substituted phenyl carbamate—whether undergoing non-enzymatic alkaline hydrolysis or mediating the carbamylation of an enzyme's catalytic serine—is fundamentally dictated by the stability of its leaving group[2].

When a serine hydrolase (such as Acetylcholinesterase, AChE, or Carboxylesterase, CES) attacks the carbonyl carbon of the carbamate, a tetrahedral intermediate is formed. The collapse of this intermediate and the subsequent expulsion of the phenoxide anion is the rate-determining step[1].

  • Electronic Effects (The Hammett Relationship): Electron-withdrawing groups (EWGs) such as

    
     or 
    
    
    
    at the para or meta positions withdraw electron density from the phenoxide oxygen via inductive and resonance effects. This stabilizes the developing negative charge in the transition state, drastically accelerating both the rate of alkaline hydrolysis and the bimolecular rate constant of enzyme inactivation (
    
    
    )[3]. Conversely, electron-donating groups (EDGs) like
    
    
    or
    
    
    destabilize the leaving group, rendering the carbamate highly resistant to hydrolysis and poorly reactive toward enzymes.
  • Steric Effects: While electronic effects dominate the intrinsic chemical reactivity, steric bulk at the ortho position can dictate enzyme selectivity. Bulky ortho-substituents can restrict the conformational flexibility of the carbamate within the narrow active site gorge of AChE, often shifting the inhibitory preference toward the more voluminous active site of Butyrylcholinesterase (BuChE)[2].

Mechanism E Free Serine Hydrolase (Enz-OH) EI Reversible Complex (Enz-OH ··· Ar-O-CO-NHR) E->EI + I (k1) I Phenyl Carbamate (Ar-O-CO-NHR) I->EI EI->E (k-1) EC Carbamylated Enzyme (Enz-O-CO-NHR) EI->EC Carbamylation (k2) P Phenoxide Leaving Group (Ar-O⁻) EI->P Released Regen Regenerated Enzyme (Enz-OH) + CO2 + Amine EC->Regen Hydrolysis (k3)

Mechanism of pseudo-irreversible serine hydrolase inhibition by phenyl carbamates.

Comparative Reactivity Data

The table below synthesizes the kinetic behavior of various para-substituted phenyl N-methylcarbamates. The data illustrates the direct correlation between the Hammett substituent constant (


) and both the chemical hydrolysis rate and enzyme inhibition potency.
SubstituentHammett Constant (

)
Electronic EffectRelative Hydrolysis Rate (

)
AChE Inhibition Potency (

Trend)

+0.78Strong EWG~10,000xVery High (Rapid carbamylation)

+0.23Weak EWG~10xHigh

(None)
0.00Baseline1x (Baseline)Moderate

-0.17Weak EDG~0.5xLow

-0.27Strong EDG~0.1xVery Low (Poor leaving group)

Note: Relative rates are normalized to the unsubstituted phenyl carbamate. Strong EWGs exponentially increase reactivity by stabilizing the phenoxide leaving group.

Validated Experimental Workflows

To accurately profile the reactivity of novel substituted phenyl carbamates, researchers must employ rigorous, self-validating kinetic assays. Below are the gold-standard protocols for evaluating both non-enzymatic stability and enzymatic inhibition.

Protocol 1: UV-Vis Spectrophotometric Analysis of Alkaline Hydrolysis

This protocol determines the intrinsic chemical stability of the carbamate by measuring its base-catalyzed hydrolysis rate.

  • Buffer Preparation: Prepare a series of non-nucleophilic buffers (e.g., borate or carbonate) ranging from pH 8.5 to 10.5. Maintain a constant ionic strength (

    
     M) using KCl.
    
    • Causality: Maintaining a constant ionic strength is critical to prevent variations in activity coefficients from skewing the kinetic data across different pH levels.

  • Substrate Injection: Dissolve the substituted phenyl carbamate in anhydrous DMSO. Inject the solution into the pre-warmed buffer (25°C) to a final concentration of 50 µM.

    • Causality: The final DMSO concentration must remain strictly below 1% (v/v). Higher co-solvent concentrations alter the dielectric constant of the aqueous medium, artificially suppressing the hydrolysis rate and risking substrate micellization.

  • Kinetic Monitoring: Continuously monitor the absorbance at the specific

    
     of the corresponding substituted phenoxide ion (e.g., 400 nm for the p-nitrophenoxide anion) using a thermostatted UV-Vis spectrophotometer.
    
  • Data Analysis: Fit the absorbance vs. time data to the pseudo-first-order integrated rate law:

    
    .
    
  • Self-Validation Check: Periodically scan the entire UV-Vis spectrum (250–500 nm) during the reaction. The presence of sharp, unshifting isosbestic points confirms that the carbamate is cleanly converting to the phenoxide without competing side reactions (such as oxidation or polymerization).

Protocol Step1 1. Buffer Preparation pH 8.0-10.0, μ=0.5M Step2 2. Substrate Injection <1% DMSO to prevent aggregation Step1->Step2 Step3 3. UV-Vis Monitoring Track Phenoxide λmax Step2->Step3 Step4 4. Kinetic Modeling Fit to pseudo-first-order equation Step3->Step4 Step5 5. Validation Confirm Isosbestic Points Step4->Step5

Experimental workflow for UV-Vis kinetic analysis of carbamate alkaline hydrolysis.

Protocol 2: Modified Ellman’s Assay for AChE Inhibition Kinetics

Because carbamates act as pseudo-substrates, standard steady-state


 measurements are highly dependent on incubation time. This protocol isolates the rate of covalent enzyme modification (

) from the initial reversible binding affinity (

).
  • Enzyme Preparation: Dilute recombinant human AChE in 0.1 M sodium phosphate buffer (pH 8.0) containing 0.1% Bovine Serum Albumin (BSA).

    • Causality: At the extreme dilutions required for kinetic assays (often picomolar concentrations), enzymes rapidly denature or adsorb to the hydrophobic walls of polystyrene microplates. BSA acts as a sacrificial protein, preserving the active concentration of AChE.

  • Pre-incubation: Mix the enzyme with varying concentrations of the carbamate inhibitor and pre-incubate for distinct, precisely timed intervals (e.g., 0, 5, 10, 15, and 20 minutes).

    • Causality: Carbamates are time-dependent inhibitors. Pre-incubation allows the capture of the progressive carbamylation of the catalytic serine, enabling the calculation of the bimolecular rate constant (

      
      )[1].
      
  • Substrate Addition: Quench the pre-incubation phase and initiate the residual activity assay by simultaneously adding acetylthiocholine (ATCh) and the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Continuous Monitoring: Measure the linear increase in absorbance at 412 nm, which corresponds to the reaction of the thiocholine product with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Self-Validation Check: Always run a parallel "inhibitor blank" containing the carbamate and DTNB, but lacking the enzyme. Highly reactive carbamates (like p-nitrophenyl carbamate) may undergo spontaneous alkaline hydrolysis during the assay. If the resulting phenoxide absorbs near 412 nm, or if the hydrolysis products react with DTNB, this blank ensures the baseline is accurately subtracted, preventing false-positive inhibition artifacts.

References

  • Alkaline hydrolysis, anticholinesterase, and insecticidal properties of some nitro-substituted phenyl carbamates Journal of Agricultural and Food Chemistry (ACS)
  • Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597 PMC (N
  • General mechanism of pseudoirreversible cholinesterase inhibition by carbamates ResearchG

Sources

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